1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Description
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Properties
IUPAC Name |
1-ethoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZUWSSLUHHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251691 | |
| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3697-66-3 | |
| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-tyrosine kinase inhibitor Cabozantinib, possesses a unique set of physicochemical properties that are critical for its application in drug development and manufacturing.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental methodologies and a visualization of its role in a significant synthetic pathway.
Core Physical and Chemical Properties
This compound is a clear, colorless liquid at room temperature.[3][4] Its molecular structure, featuring a strained cyclopropane ring and two carboxylic acid derivatives, dictates its physical behavior and reactivity.
Quantitative Physical Properties
A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [1][4][5][6] |
| Molecular Weight | 158.15 g/mol | [1][4][5][6][7] |
| Boiling Point | 66-69 °C at 0.15 Torr | [4][8] |
| Density | 1.339 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.46 ± 0.20 (Predicted) | [3][4] |
| Physical Form | Liquid | [3][4] |
| Color | Clear, colorless | [3][4] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For an accurate determination of the boiling point of this compound, a simple distillation method would be employed.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
The heating mantle is turned on and the liquid is heated gently.
-
As the liquid boils, the vapor rises, passes into the condenser, where it is cooled and condenses back into a liquid, and is collected in the receiving flask.
-
The temperature is recorded when the first drop of distillate is collected and remains constant. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume.
Apparatus:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The density of this compound is then calculated by dividing the mass of the liquid by the volume of the pycnometer.
Role in Pharmaceutical Synthesis: The Cabozantinib Pathway
This compound is a critical building block in the synthesis of Cabozantinib, an anticancer medication. The following diagram illustrates a simplified logical workflow of its utilization in this multi-step synthesis.
Caption: Simplified synthesis pathway of Cabozantinib from 1,1-Cyclopropanedicarboxylic acid.
Conclusion
The physical properties of this compound are fundamental to its handling, reaction optimization, and overall utility in the synthesis of complex pharmaceutical molecules. This guide provides a foundational understanding of these properties and the methodologies for their determination, offering valuable insights for professionals in the fields of chemical research and drug development. A thorough grasp of these characteristics is essential for the efficient and safe application of this important chemical intermediate.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. mt.com [mt.com]
- 3. US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. This compound | C7H10O4 | CID 11789472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 7. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 8. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and primary applications, with a focus on its role in the synthesis of the anticancer drug Cabozantinib.
Chemical Identity and Structure
This compound is a cyclopropane derivative containing both a carboxylic acid and an ethyl ester functional group attached to the same carbon atom of the cyclopropane ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-ethoxycarbonylcyclopropane-1-carboxylic acid[1] |
| CAS Number | 3697-66-3[1] |
| Molecular Formula | C₇H₁₀O₄[1] |
| SMILES | CCOC(=O)C1(CC1)C(=O)O[1] |
| InChI Key | QQUZUWSSLUHHBP-UHFFFAOYSA-N[1] |
| Synonyms | 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid, Monoethyl 1,1-cyclopropanedicarboxylate, Ethyl cyclopropane-1,1-dicarboxylate[2] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are summarized in Table 2. It is a clear, colorless liquid at room temperature.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 158.15 g/mol [1] |
| Boiling Point | 66-69 °C at 0.15 Torr[2] |
| Density (Predicted) | 1.339 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 3.46 ± 0.20[2] |
Spectroscopic Data
¹H NMR (CDCl₃):
-
δ 1.06 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
-
δ 1.53 (m, 2H): Multiplet corresponding to two of the methylene protons of the cyclopropane ring.
-
δ 1.62 (m, 2H): Multiplet corresponding to the other two methylene protons of the cyclopropane ring.
-
δ 4.21 (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.
Mass Spectrometry (ESI-MS):
-
m/z 159 [M+H]⁺: Corresponds to the protonated molecule.
Note: Publicly available, high-resolution ¹³C NMR and IR spectra for this compound are not readily found in the searched literature. The expected IR spectral data would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=O stretch for the ester.
Synthesis and Experimental Protocols
The most common synthesis of this compound involves the selective hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
Experimental Protocol: Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate
This protocol is adapted from a procedure described in the chemical literature.
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
1N Sodium Hydroxide (NaOH) solution
-
Ethanol
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) is prepared in a mixture of 1N NaOH (107 mL) and ethanol (220 mL).
-
The reaction mixture is stirred for 16 hours.
-
Ethanol is removed from the reaction mixture by distillation under reduced pressure.
-
The remaining aqueous solution is washed with ethyl acetate to remove any unreacted starting material.
-
The aqueous layer is then acidified with 1N HCl.
-
The product is extracted from the acidified aqueous layer with ethyl acetate.
-
The combined organic extracts are concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to yield this compound.
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Cabozantinib .
Role in Cabozantinib Synthesis
Cabozantinib is a potent anticancer agent used in the treatment of various malignancies. This compound serves as a key building block for the formation of the cyclopropane-1,1-dicarboxamide core of the drug.
The synthesis of Cabozantinib from this intermediate generally involves the following key steps:
-
Amide Formation: The carboxylic acid group of this compound is coupled with an aniline derivative.
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Second Amide Coupling: The newly formed carboxylic acid is then coupled with another aniline derivative to form the final dicarboxamide structure of Cabozantinib.
The following diagram illustrates a generalized workflow for the synthesis of Cabozantinib, highlighting the central role of this compound.
References
A Technical Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and its notable application as a crucial intermediate in the manufacturing of the anticancer drug, Cabozantinib.
Chemical Identity and Nomenclature
The compound with the formal name this compound is a mono-ester derivative of cyclopropane-1,1-dicarboxylic acid.
IUPAC Name: 1-ethoxycarbonylcyclopropane-1-carboxylic acid[1]
Synonyms:
-
This compound[1]
-
Monoethyl 1,1-cyclopropanedicarboxylate[2]
-
Ethyl cyclopropane-1,1-dicarboxylate[2]
-
Cyclopropane-1,1-dicarboxylic acid ethyl ester[2]
Physicochemical and Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| CAS Number | 3697-66-3 | [1][2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 66-69 °C at 0.15 Torr | [2] |
| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.46 ± 0.20 | [2] |
| Storage Temperature | Room Temperature (sealed in dry conditions) | [2] |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclopropanedicarboxylate.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
-
Hydrolysis: A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) is prepared in a mixture of 1N sodium hydroxide (107 mL) and ethanol (220 mL). This reaction mixture is stirred for 16 hours to facilitate the hydrolysis of one of the ethyl ester groups.
-
Solvent Removal: Following the hydrolysis, the ethanol is removed from the reaction mixture by distillation under reduced pressure.
-
Extraction of Starting Material: Any remaining unreacted diethyl 1,1-cyclopropanedicarboxylate is removed by extraction with ethyl acetate.
-
Acidification: The aqueous layer is then carefully acidified using 1N hydrochloric acid.
-
Product Extraction: The acidified aqueous layer is extracted with ethyl acetate to isolate the desired product, this compound.
-
Purification: The combined ethyl acetate extracts are concentrated under reduced pressure. The resulting residue is then purified by silica gel column chromatography to yield the final product. This protocol has been reported to afford a yield of 94%.
Application in Pharmaceutical Synthesis: Cabozantinib Intermediate
This compound is a critical intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer.[3][4] The cyclopropane moiety of this intermediate forms a central part of the final drug structure.
The general workflow for the synthesis of Cabozantinib involves the coupling of this compound with other key intermediates. The carboxylic acid group of our title compound is activated and then reacted with an aniline derivative to form an amide bond. This is a crucial step in assembling the final, complex structure of Cabozantinib.
The diagram below illustrates the logical relationship of this compound as a key intermediate in the broader synthesis of Cabozantinib.
Caption: Logical workflow of Cabozantinib synthesis highlighting the role of the title compound.
References
Spectroscopic and Synthetic Profile of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Technical Guide
Introduction
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a bifunctional organic compound featuring a strained cyclopropane ring, a carboxylic acid, and an ethyl ester group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and agrochemical industries. An in-depth understanding of its spectroscopic properties is crucial for its characterization and quality control. This guide provides a detailed overview of the expected spectroscopic data for this compound, along with generalized experimental protocols for its synthesis and spectral analysis.
Predicted Spectroscopic Data
The spectroscopic data for this compound can be predicted by considering the contributions of the ethyl ester, the carboxylic acid, and the cyclopropane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group and the cyclopropane ring protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the two carbonyl carbons (ester and carboxylic acid), the quaternary carbon of the cyclopropane ring, the methylene carbons of the ring and the ethyl group, and the methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the O-H bond of the carboxylic acid, the C=O bonds of both the ester and carboxylic acid, and the C-O bonds.
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the carboxyl group, and other fragments.
Data Presentation
The predicted spectroscopic data is summarized in the tables below for clarity and comparative analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~1.5-1.7 | Multiplet | 4H | Cyclopropane CH₂ |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~170 | -COOCH₂CH₃ |
| ~62 | -OCH₂CH₃ |
| ~35 | C(COOH)(COOEt) |
| ~18 | Cyclopropane CH₂ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1200 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 158.05 | [M]⁺ (Molecular Ion) |
| 113.04 | [M - OCH₂CH₃]⁺ |
| 113.04 | [M - COOH]⁺ |
| 85.06 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Hydrolysis of Diethyl 1,1-Cyclopropanedicarboxylate
A common route to this compound is the selective partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve diethyl 1,1-cyclopropanedicarboxylate in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of potassium hydroxide (or sodium hydroxide) dissolved in a minimal amount of water.
-
Reflux the mixture with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a low pH with hydrochloric acid, leading to the precipitation of the product.
-
Extract the product into diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
IR Spectroscopy:
-
Prepare a sample as a thin film on a salt plate (NaCl or KBr) if the compound is a liquid, or as a KBr pellet if it is a solid.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in the desired mass range.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
An In-depth Technical Guide to the NMR Analysis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of proton (¹H) and carbon-13 (¹³C) NMR data, a comprehensive experimental protocol for data acquisition, and a visualization of the molecular structure with its NMR assignments.
Introduction
This compound is a bifunctional organic compound featuring a cyclopropane ring, a carboxylic acid, and an ethyl ester group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy is the most powerful tool for this purpose. This document serves as a technical resource for the NMR analysis of this compound.
NMR Spectroscopic Data
The structural features of this compound give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. The data presented below has been compiled from available literature and predicted spectral information.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.06 | triplet | 3H | -O-CH₂-CH₃ |
| 1.53 | multiplet | 2H | cyclopropane-H |
| 1.62 | multiplet | 2H | cyclopropane-H |
| 4.21 | quartet | 2H | -O-CH₂ -CH₃ |
| ~11-12 (broad) | singlet | 1H | -COOH |
Note: The acidic proton of the carboxylic acid is often broad and may not be consistently observed.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~18 | cyclopropane-CH₂ |
| ~25 | C (COOH)(COOEt) |
| ~62 | -O-CH₂ -CH₃ |
| ~172 | -C OOEt |
| ~177 | -C OOH |
Disclaimer: The ¹³C NMR data is based on predictive models and may vary from experimentally determined values.
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for small organic molecules and is referenced in the available data.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
3.2. NMR Data Acquisition
The following are general acquisition parameters that can be optimized for the specific instrument used.
3.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg)
-
Acquisition Time (at): 3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16
-
Spectral Width (sw): -2 to 14 ppm
-
Temperature: 298 K
3.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)
-
Acquisition Time (at): 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024 or more, depending on sample concentration
-
Spectral Width (sw): -10 to 220 ppm
-
Temperature: 298 K
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of this compound and the assignment of its proton NMR signals.
Caption: Structure of this compound with ¹H NMR assignments.
Logical Workflow for NMR Analysis
The following diagram outlines the logical workflow for the complete NMR analysis of a small molecule like this compound.
Caption: Workflow for NMR analysis of small molecules.
An In-depth Technical Guide to the Infrared Spectrum of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This compound is a valuable building block in organic synthesis, notably in the preparation of the anticancer drug cabozantinib[1][2]. A thorough understanding of its spectral characteristics is crucial for its identification and quality control.
Interpreting the Infrared Spectrum
The infrared spectrum of this compound is characterized by the presence of both a carboxylic acid and an ester functional group. The principal absorption bands are detailed below.
The most distinguishable feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹[3]. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers[3][4].
The carbonyl (C=O) stretching region is also highly informative. Due to the presence of both a carboxylic acid and an ester, two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch is typically observed around 1710 cm⁻¹ for a hydrogen-bonded dimer[5]. The ester C=O stretch generally appears at a slightly higher wavenumber, around 1735 cm⁻¹[6].
The C-O stretching vibrations for both the carboxylic acid and the ester functional groups will result in strong absorptions in the fingerprint region, typically between 1320 and 1000 cm⁻¹[3][4]. Finally, the C-H stretching vibrations of the ethyl and cyclopropyl groups are expected to appear just below 3000 cm⁻¹.
Data Presentation: Expected IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300-2500 | Carboxylic Acid (O-H) | Stretching | Broad, Strong |
| ~2980 | Alkyl (C-H) | Stretching | Medium |
| ~1735 | Ester (C=O) | Stretching | Strong |
| ~1710 | Carboxylic Acid (C=O) | Stretching | Strong |
| 1320-1210 | Carboxylic Acid (C-O) | Stretching | Strong |
| 1250-1150 | Ester (C-O) | Stretching | Strong |
| 1440-1395, 950-910 | Carboxylic Acid (O-H) | Bending | Medium, Broad |
Experimental Protocol: Acquiring the IR Spectrum
A standard procedure for obtaining the IR spectrum of a solid sample like this compound is through the use of a Potassium Bromide (KBr) pellet.
Materials:
-
This compound
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Dry the this compound sample to remove any residual moisture.
-
Grinding: In the agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr. The grinding should be thorough to ensure a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to the pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.
-
Data Processing: Process the resulting spectrum to label the significant peaks and determine their wavenumbers.
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of an organic compound like this compound.
Caption: Workflow for IR Spectrum Interpretation.
References
- 1. This compound | 3697-66-3 [chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum Fragmentation
The fragmentation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the carbonyl groups and rearrangement reactions. The initial ionization would result in the formation of a molecular ion (M+•). Subsequent fragmentation is likely to involve the loss of the ethoxy group, the carboxylic acid group, and rearrangements involving the cyclopropane ring.
A summary of the predicted major fragment ions for this compound is presented below. This data is extrapolated from the known fragmentation of diethyl 1,1-cyclopropanedicarboxylate and general fragmentation rules for esters and carboxylic acids.[1]
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 158 | [M]+• | - | Low |
| 113 | [M - COOH]+ | COOH | High |
| 99 | [M - COOC2H5]+ | COOC2H5 | Medium |
| 85 | [M - COOH - C2H4]+ | COOH, C2H4 | Medium |
| 71 | [C4H7O]+ | C3H3O3 | Low |
| 69 | [C4H5O]+ | C3H5O3 | Medium |
| 45 | [COOH]+ | C5H7O2 | Low |
| 29 | [C2H5]+ | C5H5O4 | Low |
Experimental Protocols
While a specific protocol for this compound is not detailed in the literature, a general methodology for the analysis of small organic molecules by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard practices and the instrumentation used for analyzing related compounds like diethyl 1,1-cyclopropanedicarboxylate.[2]
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
For GC-MS analysis, derivatization (e.g., silylation) of the carboxylic acid group may be necessary to improve volatility and thermal stability.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Fragmentation Pathways and Mechanisms
The proposed fragmentation pathways for this compound are visualized in the following diagrams. These pathways are predicted based on the principles of mass spectrometry and data from analogous structures.
Caption: Primary fragmentation pathways of the molecular ion.
The initial fragmentation is expected to involve the loss of either the carboxylic acid group (leading to the ion at m/z 113) or the ethoxycarbonyl group (resulting in the ion at m/z 99). The ion at m/z 113 can further fragment through the loss of ethylene via a McLafferty-type rearrangement.
Caption: Proposed McLafferty rearrangement mechanism.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to further elucidate the intricate details of its gas-phase ion chemistry. The provided protocols and predicted data serve as a valuable starting point for researchers engaged in the analysis and characterization of this and structurally related molecules.
References
Theoretical and Computational Studies of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key synthetic intermediate in the pharmaceutical industry, most notably in the synthesis of the multi-tyrosine kinase inhibitor, Cabozantinib.[1] Its unique strained cyclopropane ring structure presents interesting conformational properties and reactivity. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside plausible experimental data and detailed synthetic protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique conformational and electronic properties. The inherent ring strain of the cyclopropane moiety can impart favorable pharmacological characteristics to drug candidates. This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds, including the anti-cancer agent Cabozantinib.[1] Understanding the theoretical underpinnings of this molecule's structure and reactivity is paramount for its efficient utilization in synthetic chemistry and for the rational design of novel therapeutics.
This whitepaper details a representative theoretical and computational analysis of this compound, including conformational analysis and predicted spectroscopic data. A detailed experimental protocol for its synthesis is also provided.
Theoretical and Computational Analysis
Due to the limited availability of published computational studies on this compound, this section presents a representative analysis based on established computational chemistry methodologies.
Computational Methodology
A plausible computational study of this compound would likely employ Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure and properties of molecules. A common approach would involve the B3LYP functional with a 6-31G(d,p) basis set for geometry optimization and frequency calculations.
Caption: A typical workflow for the computational analysis of a small molecule.
Conformational Analysis
The rotational barriers around the C-C and C-O bonds of the ethoxycarbonyl and carboxylic acid groups are expected to give rise to multiple conformers. A potential energy surface scan would reveal the most stable conformations. It is plausible that the lowest energy conformer would exhibit a planar arrangement of the carboxylic acid and ester groups to maximize conjugation and minimize steric hindrance.
Predicted Geometric Parameters
The following table summarizes predicted geometric parameters for the lowest energy conformer of this compound, based on DFT calculations of similar cyclopropane derivatives.
| Parameter | Bond/Angle/Dihedral | Predicted Value |
| Bond Lengths (Å) | C1-C2 (ring) | 1.51 |
| C1-C3 (ring) | 1.51 | |
| C2-C3 (ring) | 1.51 | |
| C1-C(carboxyl) | 1.50 | |
| C(carboxyl)=O | 1.21 | |
| C(carboxyl)-OH | 1.36 | |
| C1-C(ester) | 1.50 | |
| C(ester)=O | 1.22 | |
| C(ester)-O(ethyl) | 1.35 | |
| O(ethyl)-C(ethyl) | 1.45 | |
| Bond Angles (°) | C2-C1-C3 | 60.0 |
| C(carboxyl)-C1-C(ester) | 118.0 | |
| O=C-OH (carboxyl) | 123.0 | |
| O=C-O(ethyl) (ester) | 125.0 | |
| Dihedral Angles (°) | O=C-C1-C(ester) | ~0 or ~180 |
| H-O-C(carboxyl)-C1 | ~180 |
Predicted Spectroscopic Data
The following are predicted spectroscopic data for this compound based on typical values for the functional groups present.
¹H NMR Spectroscopy
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | br s | 1H |
| -OCH₂CH₃ | 4.1 - 4.3 | q | 2H |
| Cyclopropane CH₂ | 1.3 - 1.6 | m | 4H |
| -OCH₂CH₃ | 1.2 - 1.4 | t | 3H |
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (ppm) |
| -COOH | 175 - 180 |
| -COOCH₂CH₃ | 170 - 175 |
| -OCH₂CH₃ | 60 - 65 |
| C1 (quaternary) | 30 - 35 |
| Cyclopropane CH₂ | 15 - 20 |
| -OCH₂CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (carboxylic acid) | 2500 - 3300 | Broad |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (carboxylic acid) | 1700 - 1725 | Strong |
| C=O (ester) | 1735 - 1750 | Strong |
| C-O | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak, although it may be weak. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da), the carboxylic acid group (-45 Da), and cleavage of the cyclopropane ring.
| m/z | Plausible Fragment |
| 158 | [M]⁺ |
| 113 | [M - OCH₂CH₃]⁺ |
| 113 | [M - COOH]⁺ |
| 85 | [M - COOH - C₂H₄]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known process for the preparation of this key intermediate.[2]
Reaction Scheme:
Procedure:
-
To a solution of diethyl cyclopropane-1,1-dicarboxylate (500.0 g) in methanol (2500.0 ml) at 25-30°C, stir for 20 minutes.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of sodium hydroxide (129.0 g) in water (500.0 ml) to the mixture, maintaining the temperature at 0-5°C.
-
Raise the temperature of the mixture to 25-30°C and stir for 7 hours.
-
Monitor the reaction progress by a suitable chromatographic method.
-
After completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add water to the residue and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer to 0-5°C and acidify with a suitable acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Caption: A workflow diagram for the synthesis of the target molecule.
Role in Drug Development: Synthesis of Cabozantinib
This compound is a pivotal intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) such as MET, VEGFRs, and AXL.[2] These kinases are implicated in tumor growth, angiogenesis, and metastasis. The cyclopropane moiety of the intermediate is incorporated into the final drug structure, highlighting its importance in establishing the pharmacophore.
Caption: Inhibition of RTK signaling by Cabozantinib.
Conclusion
This compound is a valuable molecule in synthetic and medicinal chemistry. This technical guide has provided a comprehensive, albeit partially predictive, overview of its theoretical, computational, and experimental characteristics. The presented data and protocols offer a foundational understanding for researchers engaged in the synthesis of this intermediate and its application in the development of novel therapeutics. Further experimental and computational studies are warranted to fully elucidate the properties of this important compound.
References
Reactivity Profile of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key bifunctional molecule featuring a strained cyclopropane ring, a carboxylic acid, and an ethyl ester group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its most notable application is as a crucial intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| CAS Number | 3697-66-3 |
| Boiling Point | 66-69 °C at 0.15 Torr |
| Density | 1.339 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.46 ± 0.20 (Predicted) |
| Appearance | Clear, colorless liquid |
Synthesis
This compound is typically synthesized via the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
Experimental Protocol: Synthesis of this compound
A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) in a mixture of 1N sodium hydroxide (107 mL) and ethanol (220 mL) is stirred for 16 hours. Following the hydrolysis, ethanol is removed under reduced pressure. The unreacted starting material is extracted with ethyl acetate. The aqueous layer is then acidified with 1N HCl. The product is extracted with ethyl acetate, and the solvent is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield this compound. This procedure typically affords the product in high yield (around 94%).
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 1.06 (t, 3H), 1.53 (m, 2H), 1.62 (m, 2H), 4.21 (q, 2H)
-
ESI-MS: m/z 159 [M+H]⁺
Reactivity Profile
The reactivity of this compound is characterized by the interplay of its three key structural features: the carboxylic acid, the ethyl ester, and the strained cyclopropane ring.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for reactions such as amide bond formation and esterification.
In the synthesis of Cabozantinib, the carboxylic acid group of a derivative of this compound undergoes an amide coupling reaction with an aniline derivative. This transformation is a critical step in constructing the final drug molecule. The reaction is typically facilitated by coupling agents that activate the carboxylic acid.
Experimental Protocol: Amide Coupling for Cabozantinib Intermediate Synthesis [3]
To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) are added EDC.HCl (1.1 equivalents) and HOBt (1.1 equivalents) under an inert atmosphere. The mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid. A solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1 equivalent) and diisopropylethylamine (DIPEA, 2 equivalents) in anhydrous DCM is then added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.
Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine.[4][5]
Quantitative Data for Amide Coupling:
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Yield |
| 1-((4-fluorophenyl)carbamoyl)-cyclopropanecarboxylic acid | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | EDC.HCl, HOBt, DIPEA | DCM | Moderate to Good |
| 1-((4-fluorophenyl)carbamoyl)-cyclopropanecarboxylic acid | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | Thionyl Chloride, then amine | THF | Variable |
The carboxylic acid can undergo esterification with an alcohol under acidic conditions, a reaction known as Fischer esterification. This is a reversible process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.[6][7]
Reactions Involving the Cyclopropane Ring
The strained three-membered ring of this compound can undergo ring-opening reactions under certain conditions.
Electrophilically activated cyclopropanes can react with nucleophiles, leading to ring opening. In the case of cyclopropanes substituted with two electron-withdrawing groups, such as this compound, nucleophilic attack can occur at either the carbonyl carbon or the cyclopropane ring itself. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. For instance, reactions with thiophenolates can lead to complex mixtures due to competing attacks at the carbonyl groups.
Thermal decarboxylation of cyclopropanecarboxylic acids bearing a carbonyl group at the 1-position can lead to a rearrangement, forming 2-substituted-4,5-dihydrofurans instead of the expected ketone. This process is proposed to proceed through an initial ring-opening to an α-allyl-β-keto acid intermediate, followed by a simultaneous decarboxylation and ring closure.[8]
Conclusion
This compound is a versatile synthetic intermediate with a rich and complex reactivity profile. Its utility is prominently demonstrated in the synthesis of the anticancer drug Cabozantinib, where the carboxylic acid functionality is key to forming a crucial amide bond. Understanding the reactivity of both the functional groups and the strained cyclopropane ring is essential for its effective application in the design and synthesis of novel therapeutic agents and other complex organic molecules. The detailed experimental protocols and reaction workflows provided in this guide offer a solid foundation for researchers and scientists working with this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. apicule.com [apicule.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 5. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. arkat-usa.org [arkat-usa.org]
The Pivotal Role of the Cyclopropane Ring in 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in the synthesis of the multi-tyrosine kinase inhibitor Cabozantinib, owes its utility and unique chemical properties to the presence of a strained three-membered cyclopropane ring. This technical guide provides an in-depth analysis of the multifaceted role of the cyclopropane moiety in this molecule. It explores the structural and electronic features conferred by the ring, its influence on the molecule's physicochemical properties and reactivity, and its critical function in directing the synthesis of complex pharmaceutical agents. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key chemical pathways to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.
Introduction
The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in medicinal chemistry and organic synthesis. The cyclopropane ring, in particular, offers a unique combination of rigidity, conformational constraint, and electronic properties that can profoundly influence the biological activity and synthetic accessibility of a molecule. This compound is a prime example of a molecule where the cyclopropane ring is not merely a passive structural element but an active participant in defining its chemical character and utility.
This guide will dissect the critical functions of the cyclopropane ring in this compound, focusing on three key areas:
-
Structural and Electronic Influence: How the inherent ring strain and hybridization of the cyclopropane ring affect bond lengths, bond angles, and the acidity of the carboxylic acid moiety.
-
Reactivity and Synthetic Utility: The role of the strained ring in directing chemical transformations, particularly in the context of its application as a synthetic intermediate.
-
Application in Drug Synthesis: A detailed look at the specific role of the 1-(ethoxycarbonyl)cyclopropane-1-carbonyl moiety in the synthesis of Cabozantinib.
Physicochemical Properties
The presence of the cyclopropane ring imparts distinct physicochemical properties to this compound. The inherent strain and the unique bonding nature of the three-membered ring are central to these characteristics.
Structural Parameters
| Property | Predicted/Typical Value | Source |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| pKa (Predicted) | 3.46 ± 0.20 | - |
| Density (Predicted) | 1.339 ± 0.06 g/cm³ | - |
| Boiling Point | 66-69 °C at 0.15 Torr | - |
Ring Strain
The small bond angles in the cyclopropane ring lead to significant angle strain and torsional strain, collectively known as ring strain. The total ring strain in cyclopropane is approximately 28 kcal/mol.[1] This high degree of strain is a defining characteristic and a primary driver of the ring's chemical reactivity. For 1,1-disubstituted cyclopropanes, the strain energy can be influenced by the nature of the substituents.
| Compound Family | Ring Strain Energy (Typical) | Source |
| Methylcyclopropanes | 117.0 - 146.1 kJ/mol (27.9 - 35.0 kcal/mol) | [2] |
| Carbonyl-substituted cyclopropanes | Can be significantly higher than unsubstituted cyclopropane | [3] |
Electronic Effects and Acidity
The carbon atoms in a cyclopropane ring exhibit a higher degree of s-character in their exocyclic bonds compared to typical sp³ hybridized carbons. This increased s-character has a notable electronic consequence: the cyclopropyl group acts as an electron-withdrawing group through an inductive effect. This electron-withdrawing nature stabilizes the conjugate base of the carboxylic acid, thereby increasing its acidity.[4][5][6] The predicted pKa of this compound is approximately 3.46, which is lower (more acidic) than that of a typical acyclic carboxylic acid like isobutyric acid (pKa ≈ 4.86).
Synthesis and Reactivity
The unique structural and electronic properties of the cyclopropane ring in this compound govern its synthesis and subsequent reactivity, making it a valuable and versatile synthetic intermediate.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials: Diethyl 1,1-cyclopropanedicarboxylate, Sodium Hydroxide (NaOH), Ethanol, Hydrochloric Acid (HCl), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
A solution of diethyl 1,1-cyclopropanedicarboxylate in ethanol is prepared in a round-bottom flask.
-
An aqueous solution of sodium hydroxide (1 equivalent) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for an extended period (typically 24-48 hours) to ensure selective mono-hydrolysis.
-
The ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with ethyl acetate to remove any unreacted starting material.
-
The aqueous layer is then acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.
-
The acidified solution is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an oil or low-melting solid.
-
Reactivity of the Cyclopropane Ring
The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions, although the geminal dicarbonyl substitution provides some electronic stabilization. As a donor-acceptor cyclopropane, it can undergo nucleophilic ring-opening, typically initiated by the attack of a nucleophile at one of the ring carbons, leading to the cleavage of a C-C bond. However, for its primary application in Cabozantinib synthesis, the cyclopropane ring remains intact, serving as a rigid scaffold.
Role in the Synthesis of Cabozantinib
This compound is a crucial intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases. The cyclopropane dicarboxamide moiety is a key structural feature of Cabozantinib, and this compound provides the foundational building block for this part of the molecule.
The synthesis of Cabozantinib involves the formation of an amide bond between the carboxylic acid group of a derivative of this compound and the aniline nitrogen of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.
Caption: Key steps in the synthesis of Cabozantinib.
Experimental Protocol: Amide Coupling in Cabozantinib Synthesis [7][8]
-
Materials: 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, a peptide coupling agent (e.g., EDC·HCl, HOBt, or TBTU), an organic base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Procedure:
-
1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid and the coupling agents are dissolved in the anhydrous solvent under an inert atmosphere.
-
The mixture is stirred at a reduced temperature (e.g., 0 °C) to activate the carboxylic acid.
-
A solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and the organic base in the anhydrous solvent is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is subjected to an aqueous workup, typically involving washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude Cabozantinib is then purified by recrystallization or column chromatography.
-
The cyclopropane ring in this context serves to rigidly hold the two amide functionalities in a specific spatial orientation, which is crucial for the molecule's binding to its target kinases.
Spectroscopic Data
The structural features of this compound are reflected in its spectroscopic data.
| Spectroscopic Data | |
| ¹H NMR | δ (ppm) |
| 1.2-1.4 | |
| 1.5-1.7 | |
| 4.1-4.3 | |
| ~10-12 | |
| ¹³C NMR | δ (ppm) |
| ~14 | |
| ~18-20 | |
| ~30-35 | |
| ~62 | |
| ~170-175 | |
| ~175-180 | |
| FTIR | ν (cm⁻¹) |
| 2500-3300 | |
| ~1735 | |
| ~1700 | |
| ~1200-1300 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The FTIR peak positions are approximate.
Conclusion
The cyclopropane ring in this compound is a pivotal structural and functional element. Its inherent ring strain and unique electronic properties significantly influence the molecule's acidity and reactivity. As a synthetic intermediate, it provides a rigid and conformationally defined scaffold that is essential for the construction of complex pharmaceutical agents like Cabozantinib. The stability of the ring under the required synthetic transformations, coupled with its ability to enforce a specific geometry on the final drug molecule, underscores the strategic importance of incorporating this small, strained ring in modern drug design and synthesis. This guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers and professionals in the field.
References
- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 2. Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. benchchem.com [benchchem.com]
- 8. patents.justia.com [patents.justia.com]
Methodological & Application
Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, from diethyl malonate. The synthesis involves a two-step process: the cyclopropanation of diethyl malonate with a 1,2-dihaloethane to form diethyl 1,1-cyclopropanedicarboxylate, followed by a selective mono-hydrolysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid cyclopropane scaffold is a desirable feature in drug design, offering unique conformational constraints. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Cyclopropanation: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base to yield diethyl 1,1-cyclopropanedicarboxylate.
-
Selective Mono-hydrolysis: Diethyl 1,1-cyclopropanedicarboxylate is then carefully hydrolyzed to afford the target molecule, this compound.
Experimental Protocols
Part 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate
This procedure is adapted from established methods of cyclopropanation of active methylene compounds.[1][2][3]
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Sodium ethoxide (or potassium carbonate)
-
Absolute ethanol (if using sodium ethoxide)
-
Anhydrous dimethylformamide (DMF) (if using potassium carbonate)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure using Sodium Ethoxide:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 1,2-dibromoethane dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain crude diethyl 1,1-cyclopropanedicarboxylate, which can be purified by vacuum distillation.
Procedure using Potassium Carbonate:
-
In a round-bottom flask, suspend finely ground anhydrous potassium carbonate in anhydrous DMF.
-
Add diethyl malonate to the suspension with vigorous stirring.
-
Add 1,2-dibromoethane to the mixture.
-
Heat the reaction mixture, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
Quantitative Data:
| Parameter | Value (Sodium Ethoxide Method) | Value (Potassium Carbonate Method) |
| Yield | 40-60%[2] | Up to 85%[2] |
| Purity | >95% after distillation | >95% after distillation |
Part 2: Selective Mono-hydrolysis of Diethyl 1,1-Cyclopropanedicarboxylate
This protocol is based on the selective saponification of one of the two ester groups.[4]
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve diethyl 1,1-cyclopropanedicarboxylate in ethanol in a round-bottom flask.
-
Prepare a 1N solution of sodium hydroxide in water.
-
Add the 1N NaOH solution (1 equivalent) to the ethanolic solution of the diester.
-
Stir the reaction mixture at room temperature for 16 hours.[4] Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of the mono-acid.
-
After the reaction, remove the ethanol by distillation under reduced pressure.[4]
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.[4]
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1N HCl.[4]
-
Extract the product from the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Yield | Moderate to high |
| Purity | >95% after purification |
Visualizations
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound from diethyl malonate.
Caption: Reaction pathway for the synthesis.
Experimental Workflow
This diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow diagram.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Diethyl malonate, 1,2-dibromoethane, and sodium ethoxide are hazardous. Handle with care and consult their respective Safety Data Sheets (SDS).
-
Use caution when working with strong bases and acids.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound from diethyl malonate. The two-step procedure is well-established and can be readily implemented in a standard organic chemistry laboratory. The provided quantitative data and visualizations aim to facilitate the successful execution of this synthesis for researchers in drug discovery and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 3. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
The Versatile Building Block: 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in Modern Organic Synthesis
Introduction: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a valuable bifunctional building block in organic synthesis, prized for its unique structural features that combine a strained cyclopropane ring with orthogonal carboxylic acid and ester functionalities. This arrangement allows for selective chemical transformations, making it a key component in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its incorporation into molecular scaffolds can impart desirable properties such as conformational rigidity, metabolic stability, and novel three-dimensional topologies. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Application Notes
The primary application of this compound lies in its role as a precursor to complex pharmaceutical agents. The cyclopropane moiety is a bioisostere for various functional groups and can introduce conformational constraint into a molecule, which is often beneficial for binding to biological targets.
1. Synthesis of Kinase Inhibitors: A prominent example of its application is in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer.[1] In this context, the building block serves as the source of the cyclopropane-1,1-dicarboxamide core, which is crucial for the drug's activity. The synthetic strategy involves the sequential amidation of the carboxylic acid and ester groups.
2. Precursor to Substituted Cyclopropylamines: The cyclopropylamine motif is a key structural feature in many biologically active compounds.[2] this compound can be converted to corresponding cyclopropylamines through multi-step sequences, typically involving Curtius or Hofmann rearrangement of a carboxylic acid derivative.
3. Synthesis of Spirocyclic Compounds: The unique 1,1-disubstitution pattern of this building block makes it an attractive starting material for the synthesis of spirocyclic compounds.[3][4] These scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which allows for the exploration of novel chemical space.[3][4]
Data Presentation
Table 1: Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Diethyl cyclopropane-1,1-dicarboxylate | Sodium hydroxide, Water | Methanol | 0-5 then 25-30 | 7 | This compound | Not specified in source |
Table 2: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Thionyl chloride | Toluene | 60-65 | 3 | 1-(Ethoxycarbonyl)cyclopropanecarbonyl chloride | Not specified (used in situ) |
| 2 | 1-(Ethoxycarbonyl)cyclopropanecarbonyl chloride | 4-Fluoroaniline, Triethylamine | Toluene | 0-5 then 25-30 | 2 | Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | Not specified in source |
| 3 | Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | Sodium hydroxide, Water | Toluene | 25-30 | 8 | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | Not specified in source |
Experimental Protocols
Protocol 1: Synthesis of this compound from Diethyl cyclopropane-1,1-dicarboxylate
This protocol is adapted from a published technical disclosure.[5]
-
Reaction Setup: To a solution of diethyl cyclopropane-1,1-dicarboxylate (500.0 g) in methanol (2500.0 ml), stir the mixture for 20 minutes at 25-30°C.
-
Hydrolysis: Cool the mixture to 0-5°C. Slowly add a solution of sodium hydroxide (129.0 g) in water (500.0 ml) to the mixture, maintaining the temperature at 0-5°C.
-
Reaction Progression: Raise the temperature of the mixture to 25-30°C and stir for 7 hours.
-
Work-up: Distill off the solvent completely from the mixture under vacuum at a temperature below 55°C. To the obtained residue, add water (750.0 ml) at 25-30°C.
-
Acidification and Extraction: Acidify the mixture with hydrochloric acid at 25-30°C and stir for 15 minutes. Add ethyl acetate (1250.0 ml) to the mixture and stir for 15 minutes. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers and dry with sodium sulfate. Distill off the solvent completely from the organic layer under vacuum at a temperature below 55°C to obtain the title compound.
Protocol 2: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
This protocol is a multi-step synthesis starting from this compound, adapted from a published technical disclosure.[5]
-
Activation of Carboxylic Acid: To a solution of this compound in toluene, add thionyl chloride. Heat the mixture to 60-65°C and stir for 3 hours to form 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride. The product is typically used in the next step without isolation.
-
Amide Formation: Cool the reaction mixture containing 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride to 0-5°C. Slowly add a solution of 4-fluoroaniline and triethylamine in toluene. Raise the temperature to 25-30°C and stir for 2 hours to yield ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate.
-
Ester Hydrolysis: To the toluene solution of ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, slowly add a solution of sodium hydroxide in water at 25-30°C and stir for 8 hours.
-
Work-up and Isolation: Separate the layers and wash the aqueous layer with toluene. Cool the aqueous layer to 0-5°C and slowly add hydrochloric acid. Stir the mixture for 2 hours to precipitate the product. Filter the solid, wash with water, and dry to obtain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.
Visualizations
Caption: Synthetic pathway to a key intermediate of Cabozantinib.
Caption: General workflow for amide bond formation.
References
- 1. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]
- 2. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
The Crucial Role of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in the Synthesis of Cabozantinib
Application Note & Protocol
For researchers, scientists, and professionals in drug development, understanding the synthesis of active pharmaceutical ingredients (APIs) is paramount. Cabozantinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers. A key building block in its synthesis is 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a specialized intermediate that introduces a critical cyclopropane motif into the final drug structure. This document provides detailed application notes and experimental protocols for its use in the synthesis of Cabozantinib.
Introduction
This compound (ECC) is an essential raw material in the development and synthesis of Cabozantinib.[1] Its cyclopropane structure is a vital component of the final API, contributing to its binding affinity and therapeutic effect. The synthesis of Cabozantinib typically involves the coupling of this cyclopropane intermediate with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. This document outlines the synthetic pathway and provides detailed protocols for the key reactions involving ECC and its derivatives.
Synthetic Pathway Overview
The synthesis of Cabozantinib from this compound and its precursors generally follows these key steps:
-
Formation of the Amide Intermediate: this compound is first converted to an activated form, which then reacts with 4-fluoroaniline to yield methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to produce 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.
-
Amide Coupling: This carboxylic acid intermediate is then coupled with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline to form the final Cabozantinib molecule.
This synthetic route is illustrated in the following diagram:
Caption: Synthetic pathway for Cabozantinib.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Cabozantinib involving this compound derivatives.
Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
This procedure outlines the formation of the key carboxylic acid intermediate.
Protocol:
-
Step 1: Formation of 1-(methoxycarbonyl)cyclopropane carboxylic acid. Cyclopropane-1,1-dicarboxylic acid is treated with thionyl chloride in tetrahydrofuran (THF), followed by the addition of methanol.[2][3]
-
Step 2: Amide Formation. The resulting 1-(methoxycarbonyl)cyclopropanecarboxylic acid is reacted with thionyl chloride in THF. The activated acid chloride is then reacted with 4-fluoroaniline in the presence of triethylamine to yield methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate.[2][3]
-
Step 3: Hydrolysis. The methyl ester is hydrolyzed using a suitable base, such as potassium hydroxide, in an aqueous solution to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[3]
Synthesis of Cabozantinib
This protocol details the final coupling step to produce Cabozantinib.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-((6,7-dimethoxy-4-quinolyl)oxy)aniline hydrochloride and 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in dichloromethane.[2]
-
Coupling Agents: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.[2][3]
-
Reaction: Stir the mixture at 25-30°C for approximately 5 hours.[3]
-
Work-up: Add water to the reaction mixture and continue stirring for 2 hours.
-
Isolation: Filter the resulting precipitate, wash with water and then with dichloromethane to obtain crude Cabozantinib.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol.[2]
Caption: Experimental workflow for Cabozantinib synthesis.
Quantitative Data
The following table summarizes the quantitative data from a representative synthesis of Cabozantinib.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Molar Ratio | Yield | Purity (HPLC) |
| 4-((6,7-dimethoxy-4-quinolyl)oxy)aniline (Intermediate I) | - | 1.50 kg | 1 | - | - |
| 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | - | 1.47 kg | ~1.1 | - | - |
| O-benzotriazole-tetramethylurea hexafluorophosphate | - | 2.50 kg | - | - | - |
| Triethylamine | - | 0.77 kg | - | - | - |
| Cabozantinib | 501.51 | 2.34 kg | - | 92.30% | 99.98% |
Table based on data from a patent application.[4]
Alternative Synthetic Approaches
While the EDC/DMAP coupling method is common, other approaches exist. One alternative involves activating the 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid with methanesulfonyl chloride or p-toluenesulfonyl chloride to form a mixed anhydride, which then reacts with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[5] Another method utilizes oxalyl chloride or thionyl chloride to form the acid chloride, though this can lead to lower yields due to impurity formation.[5][6] A different strategy involves the direct condensation of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline with methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate in the presence of sodium methoxide.[7]
Caption: Alternative synthetic routes to Cabozantinib.
Conclusion
This compound and its derivatives are indispensable for the efficient synthesis of Cabozantinib. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of pharmaceutical development. The choice of synthetic route will depend on factors such as desired yield, purity, and scalability, with the EDC/DMAP coupling method being a well-documented and high-yielding approach.
References
- 1. apicule.com [apicule.com]
- 2. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 5. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 6. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Protocol for the Amide Coupling of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is one of the most critical and frequently performed reactions in medicinal chemistry and drug discovery.[1] The cyclopropane motif is a valuable structural element in modern pharmaceuticals, often used to improve metabolic stability, potency, and conformational rigidity. 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key building block for introducing this functional group. This document provides detailed protocols for the efficient coupling of this compound with primary and secondary amines using standard, widely-used coupling reagents.
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is necessary.[2][3] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. This note details two common and reliable methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another using the highly efficient uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
General Reaction Scheme & Workflow
The overall process involves the activation of the carboxylic acid followed by the addition of an amine to form the desired amide product. The general workflow is illustrated below.
Caption: General workflow for the amide coupling reaction.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions like racemization.[3][4] Below is a summary of common reagents applicable to this protocol.
| Coupling Reagent/System | Typical Conditions | Advantages | Disadvantages | Typical Yield Range |
| EDC / HOBt | 1.2 eq. EDC, 1.2 eq. HOBt, Amine (1 eq.), Base (optional), DMF or DCM, 0°C to RT | Cost-effective; water-soluble urea byproduct is easily removed during aqueous work-up.[4][5] HOBt suppresses racemization and improves yield.[5] | O-acylisourea intermediate can be unstable.[5] | 70-95%[5] |
| HATU / Base | 1.1-1.5 eq. HATU, Amine (1 eq.), 2-4 eq. Base (DIPEA or TEA), DMF or CH₃CN, RT | High reactivity and fast reaction times.[4] Very effective for hindered amines and reduces epimerization.[4] | More expensive than carbodiimides; can react with the unprotected N-terminus if used in excess.[4] | 80-98% |
| DCC / HOBt | 1.1 eq. DCC, 1.2 eq. HOBt, Amine (1 eq.), DCM, 0°C to RT | High yields and cost-effective.[5] | Insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[4][5] | 75-98%[5] |
Experimental Protocols
Materials and Reagents
-
This compound (FW: 158.15 g/mol )
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Protocol A: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method for standard amide bond formation. The use of HOBt as an additive minimizes potential racemization and improves reaction efficiency.[4][5]
-
Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM (use sufficient solvent to dissolve all reagents, typically 0.1-0.5 M concentration).
-
Activation : Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq.) to the solution in one portion.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester intermediate.
-
Coupling : Add the desired amine (1.0-1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.0 eq. of a non-nucleophilic base like DIPEA or triethylamine (TEA).
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol B: HATU Mediated Coupling
HATU is a highly effective uronium-based coupling reagent known for its rapid reaction times and high yields, especially with sterically hindered or electron-deficient amines.[4]
-
Preparation : In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) to the solution.
-
Add a non-nucleophilic base, typically DIPEA (3.0 eq.).
-
Activation : Stir the mixture at room temperature for 10-15 minutes.
-
Coupling : Add the amine (1.0-1.1 eq.) to the activated acid mixture.
-
Reaction : Continue to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
General Reaction Work-up and Purification
The following procedure is generally applicable to both protocols for isolating the final amide product. The water-soluble byproducts from the EDC coupling make the work-up particularly straightforward.[6]
-
Quenching : Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as Ethyl Acetate or DCM.
-
Washing : Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 N HCl (to remove excess base like DIPEA).
-
Saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt).
-
Brine (to remove residual water).
-
-
Drying : Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
-
Characterization : Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents (EDC, HATU, DCC) can be sensitizers or irritants; handle with care.
-
Anhydrous solvents are flammable and hygroscopic; handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.dk]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure für die medizinische Chemie: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure, einer vielseitigen Ausgangsverbindung für die Synthese von medizinisch relevanten Molekülen. Die einzigartigen sterischen und elektronischen Eigenschaften des Cyclopropanrings machen ihn zu einem wertvollen Baustein in der modernen Wirkstoffforschung.[1] Die hier vorgestellten Methoden umfassen die Amidkopplung, Veresterung und die Curtius-Umlagerung zur Einführung diverser funktioneller Gruppen, die für die Modulation biologischer Aktivitäten von entscheidender Bedeutung sind.
Einleitung
Der Cyclopropanring ist ein prominentes Strukturelement in einer Vielzahl von pharmazeutischen Wirkstoffen und Naturstoffen. Seine rigide Konformation und die Fähigkeit, die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls zu beeinflussen, machen ihn zu einem attraktiven "bioisosteren Ersatz" für andere funktionelle Gruppen. Die Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure an der Carbonsäure- und Esterfunktion ermöglicht die systematische Erforschung des chemischen Raums und die Optimierung von Leitstrukturen.
Derivatisierungsstrategien
Die 1-(Ethoxycarbonyl)cyclopropancarbonsäure bietet zwei reaktive Zentren für die weitere Funktionalisierung: die Carbonsäuregruppe und die Ethylestergruppe. Die selektive Modifikation dieser Gruppen eröffnet ein breites Spektrum an synthetischen Möglichkeiten.
Amidkopplung an der Carbonsäurefunktion
Die Bildung von Amidbindungen ist eine der am häufigsten genutzten Reaktionen in der medizinischen Chemie. Die Kopplung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure mit einer Vielzahl von primären und sekundären Aminen führt zur Synthese einer Bibliothek von Cyclopropancarboxamiden. Diese Derivate zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antimykotische, insektizide und antiproliferative Eigenschaften.[1]
Veresterung der Carbonsäurefunktion
Die Umwandlung der Carbonsäure in verschiedene Ester ermöglicht die Feinabstimmung von Lipophilie und Löslichkeit, was entscheidende Parameter für die Bioverfügbarkeit eines Wirkstoffs sind. Standardveresterungsmethoden können angewendet werden, um eine diverse Palette von Esterderivaten herzustellen.
Curtius-Umlagerung zur Synthese von Aminen
Die Curtius-Umlagerung ist eine leistungsstarke Methode zur Umwandlung von Carbonsäuren in primäre Amine unter Erhalt der Stereochemie.[2][3] Die Anwendung dieser Reaktion auf 1-(Ethoxycarbonyl)cyclopropancarbonsäure führt zur Bildung von 1-Amino-1-(ethoxycarbonyl)cyclopropan, einem wertvollen Baustein für die Synthese von peptidomimetischen Strukturen und anderen stickstoffhaltigen Wirkstoffen.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst repräsentative Ausbeuten für die verschiedenen Derivatisierungsreaktionen von 1-(Ethoxycarbonyl)cyclopropancarbonsäure und verwandten Cyclopropanderivaten zusammen. Die tatsächlichen Ausbeuten können je nach den spezifischen Substraten und Reaktionsbedingungen variieren.
| Derivatisierungsmethode | Substrat (Amin/Alkohol) | Kopplungsreagenz/Bedingungen | Produkt | Repräsentative Ausbeute (%) | Referenz |
| Amidkopplung | Anilin | EDC, HOBt, DIPEA in CH3CN | N-Phenyl-1-(ethoxycarbonyl)cyclopropancarboxamid | 80-90 | [4] |
| Amidkopplung | Benzylamin | HATU, DIPEA in DMF | N-Benzyl-1-(ethoxycarbonyl)cyclopropancarboxamid | 85-95 | [1] |
| Veresterung | Methanol | H2SO4 (katalytisch), Rückfluss | Methyl-1-(ethoxycarbonyl)cyclopropancarboxylat | 98 | [5] |
| Veresterung | Benzylalkohol | DCC, DMAP in DCM | Benzyl-1-(ethoxycarbonyl)cyclopropancarboxylat | 90-95 | [6] |
| Curtius-Umlagerung | - | DPPA, t-BuOH, Rückfluss | tert-Butyl (1-(ethoxycarbonyl)cyclopropyl)carbamat | >95 | [7] |
Experimentelle Protokolle
Die folgenden Protokolle sind repräsentative Beispiele für die Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure.
Protokoll 1: Synthese von N-Aryl-1-(ethoxycarbonyl)cyclopropancarboxamiden mittels EDC/HOBt-Kopplung
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Kopplung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure mit verschiedenen substituierten Anilinen.
Materialien:
-
1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.)
-
Substituiertes Anilin (1.1 Äquiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1.2 Äquiv.)
-
1-Hydroxybenzotriazol (HOBt) (0.1 Äquiv.)
-
N,N-Diisopropylethylamin (DIPEA) (2 Äquiv.)
-
Wasserfreies Acetonitril (CH3CN)
Vorgehensweise:
-
1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.) und das substituierte Anilin (1.1 Äquiv.) in wasserfreiem Acetonitril in einem Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff) lösen.
-
HOBt (0.1 Äquiv.) und DIPEA (2 Äquiv.) zu der Lösung geben.
-
Die Reaktionsmischung auf 0 °C abkühlen und EDC (1.2 Äquiv.) portionsweise zugeben.
-
Die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Nach vollständigem Umsatz das Lösungsmittel im Vakuum entfernen.
-
Den Rückstand in Ethylacetat aufnehmen und nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und gesättigter NaCl-Lösung waschen.
-
Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen, um das gewünschte N-Aryl-1-(ethoxycarbonyl)cyclopropancarboxamid zu erhalten.
Protokoll 2: Synthese von Estern der 1-(Ethoxycarbonyl)cyclopropancarbonsäure mittels DCC/DMAP-Katalyse
Dieses Protokoll beschreibt die Veresterung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure mit einem Alkohol.
Materialien:
-
1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.)
-
Alkohol (z.B. Benzylalkohol) (1.2 Äquiv.)
-
N,N'-Dicyclohexylcarbodiimid (DCC) (1.1 Äquiv.)
-
4-(Dimethylamino)pyridin (DMAP) (0.1 Äquiv.)
-
Wasserfreies Dichlormethan (DCM)
Vorgehensweise:
-
1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.), den Alkohol (1.2 Äquiv.) und DMAP (0.1 Äquiv.) in wasserfreiem DCM in einem Rundkolben unter Inertgasatmosphäre lösen.
-
Die Lösung auf 0 °C abkühlen und eine Lösung von DCC (1.1 Äquiv.) in wasserfreiem DCM langsam zugeben.
-
Die Reaktionsmischung langsam auf Raumtemperatur erwärmen und für 4-12 Stunden rühren. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Den ausgefallenen Dicyclohexylharnstoff durch Filtration abtrennen.
-
Das Filtrat nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und gesättigter NaCl-Lösung waschen.
-
Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen, um den gewünschten Ester zu erhalten.
Protokoll 3: Synthese von 1-Amino-1-(ethoxycarbonyl)cyclopropan-Derivaten via Curtius-Umlagerung
Dieses Protokoll beschreibt die Umwandlung der Carbonsäurefunktion in eine Boc-geschützte Aminogruppe.
Materialien:
-
1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.)
-
Diphenylphosphorylazid (DPPA) (1.1 Äquiv.)
-
Triethylamin (Et3N) (1.1 Äquiv.)
-
tert-Butanol (t-BuOH) (Überschuss)
-
Wasserfreies Toluol
Vorgehensweise:
-
1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.) und Et3N (1.1 Äquiv.) in wasserfreiem Toluol in einem Rundkolben unter Inertgasatmosphäre lösen.
-
DPPA (1.1 Äquiv.) langsam bei Raumtemperatur zugeben.
-
Die Reaktionsmischung für 30 Minuten bei Raumtemperatur rühren und anschließend für 2 Stunden unter Rückfluss erhitzen, um das Acylazid zu bilden und die Umlagerung zum Isocyanat zu initiieren.
-
Die Mischung auf Raumtemperatur abkühlen lassen und einen Überschuss an tert-Butanol zugeben.
-
Die Reaktionsmischung für weitere 12-16 Stunden unter Rückfluss erhitzen, um das Isocyanat abzufangen.
-
Das Lösungsmittel und überschüssiges t-BuOH im Vakuum entfernen.
-
Den Rückstand in Ethylacetat aufnehmen und mit Wasser und gesättigter NaCl-Lösung waschen.
-
Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen, um das tert-Butyl (1-(ethoxycarbonyl)cyclopropyl)carbamat zu erhalten.
Biologische Aktivität und Wirkmechanismen
Derivate von 1-(Ethoxycarbonyl)cyclopropancarbonsäure haben in verschiedenen biologischen Testsystemen vielversprechende Aktivitäten gezeigt.
Antiproliferative Aktivität
N-Aryl-Cyclopropancarboxamide haben in vitro eine signifikante antiproliferative Aktivität gegen verschiedene humane Krebszelllinien gezeigt.[1] Die genauen molekularen Zielstrukturen werden derzeit noch untersucht, aber es wird vermutet, dass diese Verbindungen in zelluläre Signalwege eingreifen, die für das Zellwachstum und die Proliferation essentiell sind.
Hemmung der mitochondrialen Fettsäure-β-Oxidation
Ein Metabolit des experimentellen Anxiolytikums Panadiplon, eine Cyclopropancarbonsäure, wurde als Inhibitor der mitochondrialen Fettsäure-β-Oxidation identifiziert.[8] Dieser Wirkmechanismus ist von besonderem Interesse für die Behandlung von Stoffwechselerkrankungen und bestimmten Krebsarten, die von der Fettsäureoxidation abhängig sind. Der Metabolit hemmt wahrscheinlich das Enzym Carnitin-Palmitoyltransferase I (CPT1), das den geschwindigkeitsbestimmenden Schritt beim Transport von langkettigen Fettsäuren in die Mitochondrien katalysiert.[9][10][11][12]
Abbildung 1: Hemmung der mitochondrialen Fettsäure-β-Oxidation.
Experimentelle Arbeitsabläufe
Die folgenden Diagramme visualisieren die allgemeinen Arbeitsabläufe für die beschriebenen Derivatisierungsreaktionen.
Abbildung 2: Allgemeiner Arbeitsablauf für die Amidkopplung.
Abbildung 3: Allgemeiner Arbeitsablauf für die Curtius-Umlagerung.
Schlussfolgerung
Die Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure ist eine effektive Strategie zur Generierung von Molekülbibliotheken für das Screening in der medizinischen Chemie. Die vorgestellten Protokolle für Amidkopplung, Veresterung und Curtius-Umlagerung sind robust und vielseitig anwendbar. Die resultierenden Derivate zeigen vielversprechende biologische Aktivitäten und bieten wertvolle Ausgangspunkte für die Entwicklung neuer Therapeutika. Die Hemmung der mitochondrialen Fettsäureoxidation stellt dabei einen besonders interessanten Wirkmechanismus dar, der weiterführende Untersuchungen rechtfertigt.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of gene expression of carnitine palmitoyltransferase I and heart fatty acid binding protein in cyclophosphamide and ifosfamide-induced acute cardiotoxic rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of carnitine palmitoyltransferase I by hepatocyte swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocycles Using 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel spiro-heterocyclic compounds utilizing 1-(ethoxycarbonyl)cyclopropanecarboxylic acid as a key starting material. The unique strained ring system of the cyclopropane moiety offers a valuable scaffold for the development of new chemical entities with potential therapeutic applications. The protocols described herein focus on the preparation of a versatile intermediate, diethyl cyclopropane-1,1-dicarboxylate, and its subsequent conversion to spiro-barbituric acid and spiro-pyrazolone derivatives.
Part 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate
To enhance the reactivity of this compound for subsequent condensation reactions, it is first converted to its corresponding diester, diethyl cyclopropane-1,1-dicarboxylate. This is achieved through a Fischer esterification reaction.[1][2][3][4][5][6]
Reaction Scheme:
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Addition of Alcohol: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. The large excess of alcohol serves to drive the equilibrium towards the product.
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl cyclopropane-1,1-dicarboxylate.[7][8]
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Absolute Ethanol, Sulfuric Acid (catalyst) |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
| Purification Method | Vacuum Distillation |
Workflow Diagram:
Caption: Workflow for the Fischer Esterification of this compound.
Part 2: Synthesis of Spiro-Barbituric Acid Derivative
Spiro-barbituric acid derivatives can be synthesized through the condensation of diethyl cyclopropane-1,1-dicarboxylate with urea in the presence of a strong base, analogous to the classical synthesis of barbituric acid from diethyl malonate.[9][10][11][12]
Reaction Scheme:
Experimental Protocol: Synthesis of 5,5-Cyclopropylbarbituric Acid
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal (2.2 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) followed by a solution of dry urea (1.1 equivalents) in warm absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. A precipitate of the sodium salt of the barbiturate may form.
-
Work-up: After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent such as ethanol or water to yield pure 5,5-cyclopropylbarbituric acid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Diethyl cyclopropane-1,1-dicarboxylate |
| Reagents | Urea, Sodium, Absolute Ethanol |
| Reaction Time | 6-8 hours |
| Typical Yield | 70-80% |
| Purification Method | Recrystallization |
Reaction Pathway Diagram:
Caption: Reaction pathway for the synthesis of a spiro-barbituric acid derivative.
Part 3: Synthesis of Spiro-Pyrazolone Derivative
A spiro-pyrazolone can be synthesized by the reaction of diethyl cyclopropane-1,1-dicarboxylate with hydrazine hydrate. This reaction proceeds through a cyclocondensation mechanism.[13][14][15][16][17][18][19][20]
Reaction Scheme:
Experimental Protocol: Synthesis of a Spiro-Pyrazolone
-
Reaction Setup: In a round-bottom flask, dissolve diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure spiro-pyrazolone derivative.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Diethyl cyclopropane-1,1-dicarboxylate |
| Reagents | Hydrazine Hydrate, Ethanol |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purification Method | Recrystallization |
Logical Relationship Diagram:
Caption: Logical relationship for the synthesis of a spiro-pyrazolone.
References
- 1. cerritos.edu [cerritos.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 14. researchgate.net [researchgate.net]
- 15. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jmchemsci.com [jmchemsci.com]
- 20. researchgate.net [researchgate.net]
Application Notes: Synthesis of Conformationally Restricted Amino Acids Using 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conformationally restricted amino acids are invaluable tools in medicinal chemistry and drug development. Their rigid structures allow for the precise control of peptide and small molecule conformations, leading to enhanced biological activity, selectivity, and metabolic stability. The cyclopropane ring, in particular, is a favored scaffold for inducing conformational constraints. This document provides detailed protocols for the synthesis of a valuable building block, ethyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate, starting from 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. This method utilizes a one-pot Curtius rearrangement, offering an efficient and scalable route to this class of non-natural amino acids.
Overview of the Synthetic Approach
The primary synthetic strategy involves the conversion of the carboxylic acid functionality of this compound into a protected amine. The Curtius rearrangement is an ideal reaction for this transformation, as it proceeds with retention of configuration at the migrating carbon center. The reaction involves the formation of an acyl azide intermediate, which then rearranges to an isocyanate. This highly reactive isocyanate can be trapped in situ with an alcohol, such as tert-butanol, to yield the corresponding carbamate-protected amine. The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure, avoiding the isolation of the potentially hazardous acyl azide.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for the one-pot Curtius rearrangement.
Experimental Protocols
The following protocol is adapted from established procedures for the Curtius rearrangement on similar substrates.[1][2]
Synthesis of Ethyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
tert-Butanol (t-BuOH)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at room temperature.
-
After stirring for 30 minutes at room temperature, add tert-butanol (2.0 eq).
-
Heat the reaction mixture to 85-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer successively with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Quantitative Data
The following table summarizes expected yields for the synthesis of Boc-protected cyclopropane amino acid derivatives based on analogous reactions reported in the literature.
| Starting Material Analogue | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Adamantanecarboxylic acid | Boc2O, NaN3, Zn(OTf)2, Bu4NBr | Dioxane | 40 | 24 | 95 | --INVALID-LINK-- |
| trans-Cyclopropane-1,2-dicarboxylic acid monoamide | DPPA, t-BuOH, Et3N | Toluene | Reflux | 3 | 95 | --INVALID-LINK-- |
| 3-Phenylpropionic acid | Boc2O, NaN3, Zn(OTf)2, Bu4NBr | Dioxane | 40 | 24 | 91 | --INVALID-LINK-- |
Characterization of the Product
The final product, ethyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate, can be characterized by standard spectroscopic methods.
-
¹H NMR: Expected signals include those for the ethyl ester (triplet and quartet), the Boc protecting group (singlet), and the cyclopropane ring protons (multiplets).
-
¹³C NMR: Characteristic peaks for the carbonyls of the ester and carbamate, the quaternary carbon of the Boc group, and the carbons of the cyclopropane ring and ethyl group are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
IR Spectroscopy: Key vibrational bands for the N-H stretch of the carbamate and the C=O stretches of the ester and carbamate should be present.
Signaling Pathway and Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of a key conformationally restricted amino acid building block from this compound. This synthetic route is amenable to scale-up and provides access to a valuable tool for the design and development of novel peptide and small molecule therapeutics. The incorporation of such constrained amino acids can significantly impact the pharmacological properties of a molecule, making this a crucial technique for researchers in the field.
References
Application Notes and Protocols: Amide Bond Formation with 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. The unique structural and conformational properties of the cyclopropane ring make it a valuable motif in drug design. Its incorporation into molecular scaffolds can enhance metabolic stability, improve binding affinity to biological targets, and increase brain permeability.[1][2] 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a versatile building block that allows for the introduction of this valuable cyclopropyl moiety, enabling the synthesis of a diverse range of amide derivatives with potential therapeutic applications. These derivatives have been explored for their anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial activities.[1] This document provides detailed protocols for the synthesis of amides from this compound using standard coupling reagents and discusses their applications in drug discovery.
Applications in Drug Discovery
The cyclopropyl group imparts a rigid conformation to molecules, which can be advantageous for optimizing interactions with biological targets.[1] Amides derived from cyclopropanecarboxylic acids are found in numerous drug candidates and approved pharmaceuticals. The cyclopropane ring can act as a bioisostere for other chemical groups, offering a way to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
One of the key applications of these derivatives is in the development of enzyme inhibitors. The rigid cyclopropane scaffold can position the amide and other functional groups in a precise orientation to interact with the active site of an enzyme, leading to potent and selective inhibition. For instance, cyclopropanamine derivatives have been investigated as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various diseases, including cancer and neurological disorders.[3]
Experimental Protocols
The synthesis of amides from this compound can be efficiently achieved using a variety of modern coupling reagents. Below are two representative protocols employing common carbodiimide and uronium-based reagents.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive to facilitate the amide bond formation and suppress side reactions.
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM, add the primary or secondary amine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0 eq.) to the reaction mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq.) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired amide.
Data Presentation
The following table summarizes representative reaction conditions and yields for amide bond formation with cyclopropanecarboxylic acid derivatives using various coupling reagents. While not specific to this compound, these examples provide a useful reference for expected outcomes.
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1-Phenylcyclopropanecarboxylic acid | Methyl 2-(aminophenoxy)acetate | HATU | DIPEA | DMF | 12 | RT | High | [1] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt | DIPEA | CH₃CN | 18 | 23 | 72 | [4] |
| 2-fluoro-4-hydroxybenzoic acid | Substituted piperidine | EDCI/HOBt | DIPEA | DMF | 24 | RT | 95 | [5] |
| 3-fluoro-4-[(1 ,3-thiazol-2-ylamino)sulfonyl]benzoic acid | Substituted amine | HATU | DIPEA | DMF | 18 | RT | - | [5] |
Visualizations
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application Notes and Protocols: Alternative Synthetic Routes to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. This document outlines several alternative synthetic routes to this valuable intermediate, providing detailed experimental protocols, comparative data, and mechanistic diagrams. The presented methods offer flexibility in starting materials, reaction conditions, and scalability, catering to diverse research and development needs.
Introduction
The traditional synthesis of this compound involves the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate. This precursor is typically synthesized via the reaction of diethyl malonate with a 1,2-dihaloethane. This document explores this classical approach alongside alternative methodologies, including a one-pot synthesis of the diacid intermediate followed by selective mono-esterification, Michael-Initiated Ring Closure (MIRC), and a direct samarium-promoted cyclopropanation. Each method's quantitative data is summarized for easy comparison, and detailed protocols are provided to facilitate practical implementation.
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic approaches to this compound and its key precursors.
Table 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate
| Method | Dihaloethane | Base | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1,2-Dibromoethane | K₂CO₃ | DMSO | Bu₄NBr | 48 | Room Temp. | 90 |
| 2 | 1,2-Dichloroethane | K₂CO₃ | DMF | - | 6 | 115 | 83.8 |
| 3 | 1,2-Dibromoethane | NaOEt | Ethanol | - | 2 | Reflux | ~55-65 |
Table 2: Synthesis of this compound and its Diacid Precursor
| Method | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| Partial Hydrolysis | Diethyl 1,1-cyclopropanedicarboxylate | 1N NaOH | Ethanol | 16 | Not specified | This compound | Not specified |
| One-Pot Diacid Synthesis | Diethyl malonate, 1,2-dibromoethane | 50% NaOH, TEBAC | Water | 2 | 25 | Cyclopropane-1,1-dicarboxylic acid | 66-73 |
| Samarium-Promoted Cyclopropanation | Ethyl acrylate | Sm, CHI₃ | THF | 2-4 | Room Temp. | Ethyl cyclopropanecarboxylate | ~70-80 |
Experimental Protocols
Method 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate and Subsequent Partial Hydrolysis
This is a widely used two-step method.
Step 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate from Diethyl Malonate and 1,2-Dibromoethane
Protocol:
-
In a 5 L four-necked round-bottom flask, dissolve diethyl malonate (300 g, 1.87 mol) and 1,2-dibromoethane (634.5 g, 3.38 mol) in DMSO (1.5 L).
-
To this solution, add K₂CO₃ (1020 g, 7.39 mol) and Bu₄NBr (6.4 g, 19 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
After completion, quench the reaction by adding 2 L of water.
-
Extract the aqueous layer with EtOAc (3 x 1.5 L).
-
Combine the organic phases, dry with Na₂SO₄, and concentrate under reduced pressure.
-
Distill the residue under vacuum (5-10 mmHg) at 64-65°C to obtain diethyl 1,1-cyclopropanedicarboxylate as an oil. (Yield: ~90%).
Step 2: Partial Hydrolysis to this compound [1][2]
Protocol:
-
In a suitable flask, dissolve diethyl 1,1-cyclopropanedicarboxylate (20 g) in ethanol (220 mL).
-
Add 1N NaOH solution (107 mL) to the flask.
-
Stir the mixture for 16 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Wash the remaining aqueous layer with ethyl acetate to remove unreacted starting material.
-
Acidify the aqueous layer with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and remove the solvent under reduced pressure to yield this compound.
Method 2: One-Pot Synthesis of Cyclopropane-1,1-dicarboxylic Acid and Selective Mono-esterification
This approach involves the synthesis of the diacid followed by a selective esterification.
Step 1: One-Pot Synthesis of Cyclopropane-1,1-dicarboxylic Acid
Protocol:
-
To a 2 L three-necked flask containing a mechanically stirred 1 L solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride (114.0 g, 0.5 mol) at 25°C.
-
To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents to a 4 L Erlenmeyer flask, rinsing with water (3 x 75 mL).
-
Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extract the aqueous layer with ether (3 x 900 mL).
-
Saturate the aqueous layer with sodium chloride and extract again with ether (3 x 500 mL).
-
Combine the ether layers, wash with brine, dry over MgSO₄, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation.
-
Triturate the residue with 100 mL of benzene and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals (Yield: 66–73%).
Step 2: Selective Mono-esterification (Proposed Method)
This protocol is adapted from a method for long-chain dicarboxylic acids and may require optimization for cyclopropane-1,1-dicarboxylic acid.
Protocol:
-
To a solution of cyclopropane-1,1-dicarboxylic acid (1 eq.) in a suitable aprotic solvent, add LiCl (1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add trifluoroacetic anhydride (TFAA) (1.1 eq.) dropwise.
-
After 1 hour, add absolute ethanol (1.2 eq.).
-
Monitor the reaction by TLC or LC-MS until the desired level of mono-esterification is achieved.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography to isolate this compound.
Method 3: Michael-Initiated Ring Closure (MIRC)
This method provides an alternative for constructing the cyclopropane ring.
Protocol (Illustrative):
-
To a solution of diethyl bromomalonate (1 eq.) and an appropriate Michael acceptor (e.g., an α,β-unsaturated ester) (1 eq.) in a suitable solvent such as THF or DMF, add a non-nucleophilic base (e.g., DBU or a hindered alkoxide) (1.1 eq.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
The reaction proceeds via a tandem Michael addition followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diethyl 1,1-cyclopropanedicarboxylate derivative. Subsequent partial hydrolysis as described in Method 1 would yield the target molecule.
Method 4: Samarium-Promoted Direct Cyclopropanation
This method offers a direct route to cyclopropanecarboxylic acids from α,β-unsaturated acids, avoiding protection-deprotection steps.
Protocol (Adapted from literature):
-
In a flask equipped with an ultrasonic bath, add samarium metal (3 eq.) and iodoform (CHI₃) (1.1 eq.) to anhydrous THF under an inert atmosphere.
-
Sonicate the mixture until a yellow-green color develops, indicating the formation of the samarium carbenoid.
-
Add a solution of ethyl acrylate (1 eq.) in THF dropwise to the reaction mixture.
-
Continue sonication at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a dilute HCl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl cyclopropanecarboxylate. Subsequent hydrolysis would be required to obtain the carboxylic acid.
Visualizations
Synthetic Pathways
Caption: Overview of alternative synthetic routes to this compound.
Experimental Workflow: One-Pot Synthesis and Mono-esterification
Caption: Experimental workflow for the one-pot synthesis and selective mono-esterification route.
Conclusion
The synthesis of this compound can be achieved through various effective routes. The classical two-step method involving the formation and subsequent partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate is robust and high-yielding. The one-pot synthesis of the intermediate diacid offers an efficient alternative, with the potential for modern selective mono-esterification techniques to be applied. For explorations into novel chemical space, MIRC and samarium-promoted cyclopropanation present advanced methodologies. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. These detailed protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
Application Notes & Protocols: The Utility of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in the Synthesis of Spirocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are of significant interest in medicinal chemistry and drug discovery.[1] This distinct structural feature can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets, by enabling novel interactions with protein binding sites. 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid and its derivatives are valuable building blocks for the introduction of the cyclopropane moiety, a strained ring system that can impart unique conformational constraints and metabolic stability to molecules.[2] This document provides detailed application notes and experimental protocols for the use of cyclopropane-1,1-dicarboxylic acid derivatives, closely related to this compound, in the synthesis of spirocyclic systems.
Core Concepts and Synthetic Strategies
The primary route to spirocyclic compounds utilizing cyclopropane-1,1-dicarboxylic acid derivatives involves the reaction of the dicarboxylic acid or its ester with a suitable difunctional reagent, leading to the formation of a new ring spiro-fused to the cyclopropane. A key precursor, cyclopropane-1,1-dicarboxylic acid, can be synthesized from diethyl malonate. A one-pot conversion using phase-transfer catalysis and concentrated alkali is an efficient method.[3]
One common strategy involves the formation of a spiro-fused lactone or related cyclic structures. For instance, the reaction of cyclopropane-1,1-dicarboxylic acid with an appropriate reagent can yield a spiroacylal.[3] Another powerful method for constructing spirocyclopropanes is through diastereoselective cyclopropanation reactions of suitable methylene compounds.[4]
Experimental Protocols
Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This protocol describes the synthesis of a key precursor for spirocycle formation, starting from diethyl malonate.[3]
Workflow Diagram:
Caption: Workflow for the synthesis of cyclopropane-1,1-dicarboxylic acid.
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
50% aqueous Sodium Hydroxide (NaOH)
-
Triethylbenzylammonium chloride
-
Concentrated Hydrochloric Acid (HCl)
-
Ether
-
Magnesium Sulfate (MgSO₄)
-
Activated Carbon
-
Sodium Chloride (NaCl)
Procedure:
-
To a 1-L solution of 50% aqueous NaOH in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.
-
To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.
-
Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated HCl, maintaining the temperature between 15 and 25°C.
-
Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.
-
Saturate the aqueous layer with NaCl and extract three more times with 500 mL of ether.
-
Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon.
-
Filter and concentrate the solution to yield the crude product.
-
Crystallize the crude product from a suitable solvent to obtain pure cyclopropane-1,1-dicarboxylic acid.
Protocol 2: Synthesis of a Spiroacylal from Cyclopropane-1,1-dicarboxylic Acid
This protocol details the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a spirocyclic compound, from cyclopropane-1,1-dicarboxylic acid.[3]
Workflow Diagram:
Caption: Workflow for the synthesis of a spiroacylal.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Isopropenyl acetate (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Cold water
-
Hexane
-
Benzene
Procedure:
-
Prepare a suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate and stir vigorously.
-
Add 0.5 mL of concentrated H₂SO₄ dropwise over a period of 30 minutes.
-
Continue stirring for an additional 30 minutes. The solution should become a clear yellow.
-
Keep the solution at 5°C for 24 hours, during which it will partly solidify.
-
Add 50 mL of cold water to the solidified mixture.
-
Filter the precipitated solid, wash with 10 mL of cold water, and air-dry to yield the crude spiroacylal.
-
The crude product can be further purified by crystallization.
Data Summary
The following table summarizes quantitative data for the synthesis of a spiro[cyclopropane-oxyindole] compound, illustrating typical yields and enantioselectivity that can be achieved in spirocyclopropane synthesis, although with a different starting material.[2]
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantioselectivity (%) |
| 10 mol% 3a (thiourea catalyst) | CHCl₃ | 25 | 89 | 87 |
Alternative Synthetic Approaches
While the protocols above detail a specific pathway, other methods exist for the synthesis of spirocyclopropanes. One notable approach is the diastereoselective cyclopropanation of methylene-indolinones with sulfur ylides. For example, the reaction of (3E)-(pyridin-2-ylmethylene)-1,3-dihydro-2H-indol-2-one with ethyl (dimethylsulfuranylidene)acetate can yield spiro[cyclopropane-1,3'-oxindole] derivatives.[4] This highlights the versatility of cyclopropanation reactions in constructing complex spirocyclic frameworks.
Logical Relationship Diagram:
Caption: General synthetic routes to spirocyclopropanes.
This compound and its parent diacid are valuable reagents for the synthesis of spirocyclic compounds. The protocols and strategies outlined in this document provide a foundation for researchers to explore the synthesis of novel spirocycles for applications in drug discovery and materials science. The unique conformational properties imparted by the spiro-fused cyclopropane ring make these compounds attractive targets for further investigation.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction [yndxxb.ynu.edu.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. This valuable pharmaceutical intermediate, notably used in the synthesis of Cabozantinib, can be prepared through several routes, each with its own set of challenges.[1] This guide focuses on the two most common methods: the hydrolysis of diethyl 1,1-cyclopropanedicarboxylate and the cyclopropanation of diethyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most prevalent laboratory and industrial synthesis routes are:
-
Selective Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate: This is a high-yielding method that involves the saponification of one of the two ester groups of the starting diester.[2]
-
Cyclopropanation of Diethyl Malonate: This classic method involves the reaction of diethyl malonate with a 1,2-dihaloethane in the presence of a base. While historically providing lower yields, modern variations have significantly improved its efficiency.[3]
Q2: What are the main causes of low yield in the synthesis of this compound?
A2: Low yields can stem from several factors depending on the chosen synthesis route:
-
For the hydrolysis route: Incomplete reaction, di-hydrolysis to the dicarboxylic acid followed by potential decarboxylation, and product loss during workup are common issues.
-
For the diethyl malonate route: The primary cause of low yield is the formation of byproducts through intermolecular reactions, such as the formation of tetraethyl butane-1,1,4,4-tetracarboxylate.[3] Incomplete reaction and difficulties in separating the product from unreacted starting material can also reduce the isolated yield.[4]
Q3: How can I purify the final product?
A3: Purification of this compound typically involves the following steps:
-
Extraction: After acidification of the reaction mixture, the product is extracted into an organic solvent like ethyl acetate.
-
Column Chromatography: Purification using silica gel column chromatography is an effective method to remove impurities.[2]
-
Distillation: The crude product can be distilled under reduced pressure to achieve high purity.[5]
Troubleshooting Guides
Route 1: Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate
Issue 1: Low Yield of the Desired Mono-acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by TLC or GC to confirm the disappearance of the starting material. Extend the reaction time if necessary. - Base Stoichiometry: Use a precise amount of base (typically 1.0-1.1 equivalents). An insufficient amount will lead to incomplete conversion, while a large excess can promote di-hydrolysis. - Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can favor di-hydrolysis and decarboxylation. |
| Formation of Cyclopropane-1,1-dicarboxylic Acid (Di-acid) | - Base Selection and Stoichiometry: Use a milder base like potassium bicarbonate (KHCO₃) or carefully control the amount of a stronger base like sodium hydroxide (NaOH). - Slow Addition of Base: Adding the base solution dropwise to the solution of the diester can help to control the reaction and minimize the formation of the di-acid. |
| Product Loss During Workup | - Incomplete Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Saturating the aqueous layer with sodium chloride can improve extraction efficiency. - Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it. - Premature Precipitation: Ensure the pH is carefully adjusted during acidification to fully protonate the carboxylate without causing unwanted side reactions. |
Route 2: Cyclopropanation of Diethyl Malonate
Issue 2: Low Yield of Diethyl 1,1-cyclopropanedicarboxylate
| Potential Cause | Troubleshooting Steps |
| Formation of Byproducts (e.g., Tetraethyl butane-1,1,4,4-tetracarboxylate) | - Reaction Conditions: The formation of this byproduct is a result of an intermolecular reaction competing with the desired intramolecular cyclization.[3] Using a phase-transfer catalyst can significantly improve the yield of the desired cyclopropane.[4] - Base Selection: Using potassium carbonate instead of sodium ethoxide has been shown to improve yields.[3] The choice of base is critical for efficient enolate formation.[6] |
| Incomplete Reaction | - Reaction Time and Temperature: The reaction time can be lengthy. Monitor the reaction progress by TLC or GC. Increasing the temperature can accelerate the reaction but may also promote side reactions. Typical temperatures range from 80 to 140°C. - Reagent Purity: Ensure all reagents, especially the solvent and diethyl malonate, are anhydrous. Moisture can consume the base and hinder the reaction. |
| Difficulty in Product Purification | - Separation from Unreacted Diethyl Malonate: The boiling points of diethyl 1,1-cyclopropanedicarboxylate and diethyl malonate are close, making fractional distillation challenging.[4] Using a highly efficient distillation column is recommended. Alternatively, unreacted diethyl malonate can be reacted with an amine to form a more easily separable amide.[3] |
Experimental Protocols
Protocol 1: Selective Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate
This protocol is based on a high-yield procedure using potassium bicarbonate.[2]
-
In a 2L three-necked flask, add 255.3 g of diethyl 1,1-cyclopropanedicarboxylate and 840 mL of ethanol.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add 137.32 g of potassium bicarbonate (KHCO₃), ensuring the temperature remains below 30 °C.
-
Allow the mixture to warm to room temperature and stir for 15 hours.
-
Monitor the reaction completion using TLC.
-
Add 1L of water to the reaction mixture.
-
Extract the aqueous layer with a 1:1 mixture of petroleum ether and ethyl acetate (2 x 300 mL) to remove any unreacted starting material.
-
Separate the aqueous layer and acidify to pH 2 with concentrated HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (2 x 370 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Parameter | Value |
| Starting Material | Diethyl 1,1-cyclopropanedicarboxylate |
| Base | Potassium Bicarbonate (KHCO₃) |
| Solvent | Ethanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 15 hours |
| Reported Yield | 93%[2] |
Protocol 2: Cyclopropanation of Diethyl Malonate with 1,2-Dibromoethane
This protocol is a classic method for forming the cyclopropane ring.[3]
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To the stirred solution of sodium ethoxide, add diethyl malonate (1 equivalent).
-
Add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable acid.
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclopropanedicarboxylate.
-
Proceed with selective hydrolysis as described in Protocol 1 to obtain the final product.
| Parameter | Value |
| Starting Materials | Diethyl Malonate, 1,2-Dibromoethane |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Historical Yield | 27-40%[3] |
Visual Guides
Caption: Overview of the two primary synthesis routes for this compound.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 3. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid using chromatographic techniques. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel for normal-phase column chromatography. For high-performance liquid chromatography (HPLC), reversed-phase columns, such as C18, are frequently used, often with specific modifications to enhance the separation of polar acidic compounds.
Q2: Why am I observing significant peak tailing during HPLC analysis of my compound?
A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the ionized carboxylate group and residual silanol groups on the silica-based stationary phase.[1][2] To mitigate this, it is crucial to control the mobile phase pH and consider using an end-capped column.[3][4]
Q3: How does mobile phase pH affect the retention and peak shape of this compound in reversed-phase HPLC?
A3: The mobile phase pH plays a critical role. Operating at a pH close to the pKa of the carboxylic acid can lead to the co-existence of both protonated (neutral) and deprotonated (anionic) forms of the molecule, resulting in broad, tailing peaks.[3][4] To ensure good retention and symmetrical peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 2 units below the pKa of the compound, thereby keeping it in its less polar, protonated form.[5]
Q4: Can I use normal-phase chromatography for the purification of this compound? What mobile phase should I use?
A4: Yes, normal-phase chromatography on silica gel is a suitable method for the purification of this compound. A common mobile phase system consists of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or diethyl ether). The addition of a small amount of an acidic modifier, such as acetic acid or formic acid, to the mobile phase can help to reduce peak tailing and improve separation by suppressing the ionization of the carboxylic acid.
Q5: My compound is not eluting from the silica gel column. What could be the problem?
A5: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the proportion of the polar solvent in your eluent system. Another possibility is a strong interaction with the silica gel. Adding a small amount of a competitive acidic modifier like acetic acid to the mobile phase can help to disrupt these interactions and facilitate elution.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic purification of this compound.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Poor Separation of Compound from Impurities (Normal-Phase) | Incorrect mobile phase polarity. | Optimize the solvent system by trying different ratios of non-polar and polar solvents. A gradient elution may be necessary. |
| Co-elution of impurities with similar polarity. | Consider an alternative chromatographic technique, such as reversed-phase HPLC, which separates based on different principles. | |
| Significant Peak Tailing in HPLC | Secondary interactions with residual silanols on the stationary phase.[1][2] | Use a highly deactivated, end-capped C18 column.[4] Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress ionization.[5][6] |
| Mobile phase pH is too high.[3][4] | Lower the mobile phase pH to at least 2 units below the pKa of the carboxylic acid.[5] | |
| Column overload.[2][4] | Reduce the sample concentration or injection volume.[3] | |
| Compound Decomposes on Silica Gel Column | Acidity of the silica gel. | Deactivate the silica gel by treating it with a small amount of a base, like triethylamine, in the slurry or mobile phase. However, this may affect the retention of the acidic compound. Alternatively, use a less acidic stationary phase like alumina. |
| Low Recovery of the Compound | Irreversible adsorption onto the column. | For silica gel, add an acidic modifier to the eluent. For reversed-phase, ensure the mobile phase pH is appropriate to prevent strong ionic interactions. |
| Compound is too volatile and is lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. For small amounts, consider gentle evaporation under a stream of nitrogen. | |
| Inconsistent Retention Times in HPLC | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using ion-pairing reagents or buffered mobile phases. |
| Fluctuations in mobile phase composition or temperature. | Use a high-quality HPLC system with precise solvent delivery and a column thermostat. |
Experimental Protocols
Protocol 1: Preparative Purification by Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Begin elution with a mobile phase of low polarity (e.g., 9:1 Hexanes:Ethyl Acetate with 0.5% acetic acid).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compound. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Analytical Purity Check by Reversed-Phase HPLC
-
Instrumentation:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified compound in the initial mobile phase composition (e.g., 90:10 A:B).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Determine the purity of the compound by integrating the peak area of the main component relative to the total peak area.
-
Quantitative Data Summary
The following table illustrates the expected effect of mobile phase pH on the peak asymmetry of this compound in reversed-phase HPLC. The pKa of the compound is estimated to be around 4-5.
| Mobile Phase pH | Expected Peak Asymmetry Factor (As) | Observations |
| 2.5 | 1.0 - 1.2 | Symmetrical or near-symmetrical peak shape. The compound is fully protonated. |
| 4.5 | > 1.5 | Significant peak tailing. The compound is partially ionized. |
| 6.5 | > 2.0 | Severe peak tailing and potential for poor retention. The compound is mostly in its anionic form. |
Note: An asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Diagrams
Caption: Troubleshooting workflow for chromatographic purification.
References
Technical Support Center: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired monoester | Incomplete hydrolysis of the starting diester. | - Extend the reaction time. - Ensure the molar ratio of the base (e.g., NaOH or KHCO3) to the diester is appropriate for mono-hydrolysis. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Over-hydrolysis to the dicarboxylic acid. | - Reduce the reaction time or temperature. - Use a milder base or a stoichiometric amount of a stronger base. - Carefully monitor the reaction to stop it once the desired product is maximized. | |
| Presence of unreacted starting material (diethyl 1,1-cyclopropanedicarboxylate) in the final product | Insufficient reaction time or inadequate amount of base. | - Increase the reaction time and/or the amount of base. - Optimize the reaction temperature to ensure complete consumption of the starting material. - Purify the crude product using silica gel column chromatography.[1] |
| Presence of cyclopropane-1,1-dicarboxylic acid in the final product | Excessive hydrolysis. | - Decrease the amount of base used. - Lower the reaction temperature. - Reduce the reaction time. - Purify the product by careful extraction or column chromatography, adjusting the pH to separate the diacid. |
| Contamination with diethyl malonate | This is likely an impurity from the synthesis of the starting material, diethyl 1,1-cyclopropanedicarboxylate. | - Ensure the purity of the starting diester before beginning the hydrolysis. - If present, diethyl malonate can be removed through careful purification of the final product by column chromatography. |
| Formation of an oily or polymeric layer during workup | Potential side reactions, especially under harsh basic conditions or high temperatures. The exact nature of these polymers is often not well-characterized. | - Avoid excessively high temperatures during the reaction and workup. - Ensure efficient stirring to prevent localized high concentrations of reagents. - During workup, separate the desired product from the polymeric material by extraction. The "thick floating layer of cyclopropanecarboxylic acid and various polymers" can be physically separated before extraction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the selective partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate using a base such as sodium hydroxide (NaOH) or potassium bicarbonate (KHCO3) in a solvent like ethanol.[1]
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting diester, the desired monoester, and the diacid byproduct will have different polarities and thus different Rf values, allowing for a clear visualization of the reaction's progress. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative monitoring.
Q3: What are the key side products to look out for in this synthesis?
A3: The primary side products are the unreacted starting material (diethyl 1,1-cyclopropanedicarboxylate) due to incomplete reaction, and the over-hydrolyzed product (cyclopropane-1,1-dicarboxylic acid). Additionally, impurities from the synthesis of the starting material, such as diethyl malonate, may be present.
Q4: How can I purify the final product?
A4: Purification is typically achieved through a series of extractions followed by silica gel column chromatography. After the reaction, the mixture is usually acidified, and the product is extracted into an organic solvent like ethyl acetate.[1] Column chromatography is then used to separate the desired monoester from the starting diester and the diacid byproduct.
Q5: The synthesis of my starting material, diethyl 1,1-cyclopropanedicarboxylate, seems to be the problem. What are the common pitfalls in its preparation from diethyl malonate?
A5: The synthesis of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate and a 1,2-dihaloethane can be challenging. A common issue is the incomplete reaction, leading to the presence of unreacted diethyl malonate in the product.[3] This necessitates careful purification of the diester before proceeding to the hydrolysis step.
Experimental Protocols
Synthesis of this compound via Partial Hydrolysis
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Method 1: Using Sodium Hydroxide
-
Dissolve diethyl 1,1-cyclopropanedicarboxylate (20g) in ethanol (220 mL).
-
Add 1N Sodium Hydroxide (107 mL) to the solution.
-
Stir the mixture at room temperature for 16 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, and remove the solvent under reduced pressure.
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Purify the residue by silica gel column chromatography to yield the final product. A yield of 94% has been reported for this method.[1]
-
-
Method 2: Using Potassium Bicarbonate
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In a 2L three-mouth reaction bottle, add diethyl 1,1-cyclopropanedicarboxylate (255.3 g) and ethanol (840 mL).
-
Cool the mixture to 0°C using an ice-water bath.
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Slowly add potassium bicarbonate (137.32 g), ensuring the temperature remains below 30°C.
-
Allow the mixture to naturally warm to room temperature and stir for 15 hours.
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Monitor the reaction for completion using TLC.
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Add 1L of water and extract with a 1:1 mixture of petroleum ether and ethyl acetate (300 mL x 2) to remove the organic phase.
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Adjust the pH of the aqueous phase to 2 with concentrated HCl.
-
Extract the product with ethyl acetate (370 mL x 2).
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Combine the organic phases and remove the solvent to obtain the product. A yield of 93% has been reported for this method.[1]
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.
References
Challenges in the scale-up of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid production
Technical Support Center: Production of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the scale-up of this compound production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and purification of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the industrial production of this compound?
A1: The most prevalent industrial synthesis involves a two-step process. The first step is the cyclopropanation of diethyl malonate with a 1,2-dihaloethane (typically 1,2-dichloroethane or 1,2-dibromoethane) to form diethyl 1,1-cyclopropanedicarboxylate. This is followed by a selective partial hydrolysis of the diethyl ester to yield the desired monoester, this compound. This compound is a crucial intermediate in the synthesis of pharmaceuticals like Cabozantinib.[1]
Q2: What are the primary challenges when scaling up the cyclopropanation of diethyl malonate?
A2: The main challenges during the scale-up of this cyclopropanation reaction include:
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Exothermic Reaction Control: The reaction is often highly exothermic, posing a significant thermal hazard at an industrial scale. Proper heat management is crucial to prevent runaway reactions.
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By-product Formation: A common by-product is tetraethyl butane-1,1,4,4-tetracarboxylate, formed through an intermolecular side reaction. The formation of this impurity can be significant, especially when using 1,2-dichloroethane.
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Purification Difficulties: Separating the desired diethyl 1,1-cyclopropanedicarboxylate from unreacted diethyl malonate and by-products can be challenging due to similar boiling points, often requiring fractional distillation.
-
Phase Transfer Catalyst (PTC) Issues: While PTCs can improve reaction rates, their separation from the product mixture and potential for decomposition can complicate the process at a large scale.
Q3: What are the critical parameters to control during the selective mono-hydrolysis of diethyl 1,1-cyclopropanedicarboxylate?
A3: Key parameters for a successful selective mono-hydrolysis include:
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Stoichiometry of Base: The amount of base (e.g., sodium hydroxide) is critical. An insufficient amount will lead to incomplete conversion, while an excess will result in the formation of the undesired cyclopropane-1,1-dicarboxylic acid.
-
Reaction Temperature: Lower temperatures (e.g., 0°C) are often employed to improve selectivity and minimize the formation of the diacid.[2]
-
Solvent System: The choice of solvent is important for both reactant solubility and reaction selectivity. A semi-two-phase system using THF and aqueous NaOH has been shown to be highly efficient.[2]
-
Reaction Time: The reaction needs to be carefully monitored to stop it once the maximum yield of the monoester is achieved, preventing further hydrolysis to the diacid.
Q4: Are there any specific safety precautions to consider during the scale-up of this process?
A4: Yes, several safety precautions are essential:
-
Thermal Hazard Assessment: A thorough thermal hazard assessment should be conducted to understand the reaction's exotherm and to ensure adequate cooling capacity is in place.
-
Pressure Management: The reaction can generate gaseous by-products, leading to a pressure build-up in the reactor. The reactor must be equipped with appropriate pressure relief systems.
-
Handling of Hazardous Materials: Diethyl malonate, 1,2-dihaloethanes, and strong bases are hazardous materials that require proper handling procedures and personal protective equipment (PPE).
-
Inert Atmosphere: The reaction is often sensitive to moisture and air, so it should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure reproducibility.
Troubleshooting Guides
Issue 1: Low Yield in Cyclopropanation Reaction
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor quality of reagents | Ensure diethyl malonate and 1,2-dihaloethane are of high purity and dry. | Improved reaction conversion and reduced by-products. |
| Inefficient mixing | On a large scale, ensure the agitation is sufficient to maintain a homogeneous reaction mixture. | Consistent reaction rates and yields. |
| Suboptimal reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote by-product formation. | A balance between reaction rate and selectivity, leading to a higher yield of the desired product. |
| Incorrect stoichiometry | Carefully control the molar ratio of reactants and base. | Maximized conversion of the limiting reagent. |
| Deactivation of Phase Transfer Catalyst (PTC) | If using a PTC, ensure it is of good quality and not poisoned by impurities. | Enhanced reaction rate and improved yield. |
Issue 2: High Level of By-products in Cyclopropanation
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High reaction temperature | Lower the reaction temperature to disfavor the intermolecular side reaction that forms tetraethyl butane-1,1,4,4-tetracarboxylate. | Increased selectivity towards the desired cyclopropane product. |
| Choice of dihaloethane | 1,2-dibromoethane is generally more reactive and can lead to cleaner reactions than 1,2-dichloroethane, although it is more expensive. | Reduced formation of by-products. |
| Slow addition of base | Add the base solution slowly and controllably to maintain a low concentration of the deprotonated diethyl malonate, which can reduce the rate of the intermolecular reaction. | Improved selectivity and lower levels of dimeric by-products. |
Issue 3: Poor Selectivity in Mono-hydrolysis
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Excess base | Carefully control the stoichiometry of the base (typically 1.0-1.2 equivalents). | Minimized formation of cyclopropane-1,1-dicarboxylic acid. |
| High reaction temperature | Perform the hydrolysis at a lower temperature (e.g., 0-5 °C) to slow down the second hydrolysis step.[2] | Increased yield of the desired monoester. |
| Inappropriate solvent | Use a solvent system that provides good solubility for the reactants and favors the mono-hydrolysis, such as a THF/water mixture.[2] | Improved selectivity and easier work-up. |
| Prolonged reaction time | Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction once the optimal conversion to the monoester is reached. | Prevention of over-hydrolysis to the diacid. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Diethyl 1,1-cyclopropanedicarboxylate Synthesis
| Parameter | Lab Scale (Perkin, 1884) | Improved Lab Scale (Dox & Yoder, 1921) | Industrial Patent (US5869737A) |
| Reactants | Diethyl malonate, 1,2-dibromoethane | Diethyl malonate, 1,2-dibromoethane | Diethyl malonate, 1,2-dichloroethane |
| Base | Sodium ethoxide | Sodium ethoxide | Sodium ethylate |
| Solvent | Ethanol | Ethanol | DMF/Ethanol |
| Temperature | Reflux | Reflux | 115 °C |
| Yield | 27-29% | 40% | 85.8% (based on converted DEM) |
| Key Challenge | Low yield | Low yield, by-product formation | By-product formation, purification |
Table 2: Influence of Base Stoichiometry on Mono-hydrolysis Selectivity of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates (Model System) [3]
| Equivalents of NaOH | Conversion (%) | Ratio of Monoester to Diacid | Isolated Yield of Monoester (%) |
| 1.0 | 75 | 95:5 | 70 |
| 1.2 | 80 | 92:8 | 75 |
| 1.5 | 90 | 85:15 | 72 |
| 2.0 | 98 | 70:30 | 65 |
Note: This data is for a model system but illustrates the critical effect of base stoichiometry on the selectivity of mono-hydrolysis.
Experimental Protocols
Protocol 1: Pilot Plant Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
This protocol is a general guideline based on patented industrial processes.[4][5]
-
Reactor Setup: Charge a suitable jacketed glass-lined reactor with diethyl malonate (1.0 eq) and 1,2-dichloroethane (3.0 eq).
-
Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to 110-115 °C with constant agitation.
-
Base Addition: Prepare a solution of sodium ethoxide (2.0 eq) in ethanol. Add this solution to the reactor dropwise over a period of 6-8 hours, maintaining the temperature at 110-115 °C. An azeotrope of ethanol and 1,2-dichloroethane will distill off during the addition.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of diethyl malonate is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated sodium chloride and wash the filter cake with 1,2-dichloroethane.
-
Combine the filtrate and the washings.
-
Wash the organic phase with water to remove any remaining salts and base.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the excess 1,2-dichloroethane by distillation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure diethyl 1,1-cyclopropanedicarboxylate.
-
Protocol 2: Selective Mono-hydrolysis to this compound
This protocol is adapted from procedures for selective mono-hydrolysis of symmetric diesters.[2][3][6]
-
Reactor Setup: In a jacketed reactor, dissolve diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to determine the optimal point for quenching.
-
Quenching and Work-up:
-
Once the desired conversion is reached, quench the reaction by adding hydrochloric acid until the pH is acidic (pH 2-3).
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by crystallization from a suitable solvent system if required.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for production issues.
References
- 1. apicule.com [apicule.com]
- 2. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Catalyst Selection for 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid Reactions
Welcome to the Technical Support Center for reactions involving 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysed reactions for this compound?
A1: this compound possesses two primary reactive sites for catalysis: the carboxylic acid group and the strained cyclopropane ring. The most common catalysed reactions are:
-
Amide Coupling: Formation of an amide bond by reacting the carboxylic acid group with an amine. This is a crucial step in the synthesis of various pharmaceutical agents.
-
Esterification: Conversion of the carboxylic acid group into a different ester.
-
Decarboxylation: Removal of the carboxyl group, which can occur thermally or with catalytic aid, sometimes leading to rearrangements.
-
Ring-Opening Reactions: Cleavage of the cyclopropane ring, often facilitated by Lewis acids or transition metals, to generate functionalized linear structures.
Q2: Which catalysts are recommended for amide coupling reactions?
A2: A variety of coupling reagents are used to activate the carboxylic acid for amide bond formation. The choice of catalyst system depends on the amine's reactivity, steric hindrance, and the desired reaction conditions. Commonly used systems include carbodiimides and uronium/aminium salts.
Q3: How can I improve the yield of my Fischer esterification of the carboxylic acid group?
A3: Fischer esterification is an equilibrium-driven process. To improve yields, it is essential to shift the equilibrium towards the product side. This can be achieved by:
-
Using a large excess of the alcohol reactant.
-
Removing water as it forms, either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.
-
Employing a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.
Q4: What types of catalysts can be used to open the cyclopropane ring?
A4: The donor-acceptor nature of this compound (with the ester and carboxylic acid groups as acceptors) makes the cyclopropane ring susceptible to nucleophilic ring-opening. This is typically catalysed by:
-
Lewis Acids (e.g., MgI₂, TiCl₄): These activate the carbonyl groups, facilitating nucleophilic attack and ring cleavage.
-
Transition Metals (e.g., Pd, Rh, Ni, Ir): These can activate the cyclopropane ring through various mechanisms, including oxidative addition, leading to a range of functionalized products.
-
Organocatalysts: Chiral aminocatalysts can be used for asymmetric ring-opening reactions.
Troubleshooting Guides
Amide Coupling Reactions
Issue: Low or No Product Yield
This is a common issue in amide coupling and can stem from several factors.
-
Cause 1: Ineffective Carboxylic Acid Activation
-
Solution: Ensure the coupling reagent is fresh and has been stored correctly, as many are moisture-sensitive (e.g., EDC). Use an adequate stoichiometry of the coupling reagent (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine.
-
-
Cause 2: Presence of Moisture
-
Solution: Anhydrous conditions are critical. Dry all glassware thoroughly and use anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Cause 3: Side Reactions
-
Solution: With carbodiimide reagents like EDC, the formation of an unreactive N-acylurea byproduct can occur.[1] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress this side reaction and also reduce racemization if the reactants are chiral.
-
-
Cause 4: Steric Hindrance
-
Solution: If either the amine or the cyclopropane moiety is sterically hindered, the reaction may be slow. Consider switching to a more potent coupling reagent like HATU or COMU. Running the reaction at a slightly elevated temperature may also improve the rate, but should be monitored for side product formation.
-
Data Presentation
Table 1: Common Catalyst Systems for Amide Coupling
| Catalyst System | Additive | Base | Typical Solvent(s) | Key Advantages | Common Issues |
| EDC | HOBt or NHS | DIPEA or Et₃N | DMF, DCM | Water-soluble byproducts, easy workup.[1] | Moisture sensitive, potential for N-acylurea formation.[1] |
| DCC | DMAP | None | DCM, THF | Highly effective for many substrates. | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. |
| HATU | None | DIPEA | DMF, NMP | High reactivity, suitable for hindered substrates. | Higher cost, potential for side reactions if not controlled. |
| T3P® | Pyridine or Et₃N | Pyridine or Et₃N | EtOAc, THF | Easy workup as byproducts are water-soluble. | Requires careful handling. |
Table 2: Acid Catalysts for Fischer Esterification
| Catalyst | Typical Loading | Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Catalytic (1-5 mol%) | Reflux in excess alcohol | Inexpensive and effective. | Strong dehydrating agent, can cause charring with sensitive substrates. |
| p-Toluenesulfonic Acid (TsOH) | Catalytic (5-10 mol%) | Reflux in excess alcohol or with Dean-Stark in a non-polar solvent | Solid, easy to handle, less corrosive than H₂SO₄. | More expensive than sulfuric acid. |
| Lewis Acids (e.g., Sc(OTf)₃) | Catalytic (1-5 mol%) | Milder conditions may be possible | High activity, can be used for sensitive substrates. | High cost. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the solution for 5 minutes.
-
Activation: Add HATU (1.0-1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent) and the desired alcohol (can be used as the solvent, >10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Reaction: Heat the mixture to a gentle reflux for 1-4 hours.[2] The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If excess alcohol is volatile, it can be removed by rotary evaporation. Dilute the residue with diethyl ether or ethyl acetate.
-
Washing: Carefully wash the organic layer with water, then with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for HATU-mediated amide coupling.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
Caption: Decision tree for initial catalyst selection based on desired transformation.
References
Preventing byproduct formation in 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid in coupling reactions. The information provided aims to help prevent the formation of common byproducts and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the amide coupling of this compound?
A1: The primary byproducts encountered during the coupling of this compound are:
-
N-acylurea: This byproduct is commonly formed when using carbodiimide-based coupling reagents such as DCC or EDC.[1] It arises from the rearrangement of the O-acylisourea intermediate.
-
Ring-opened products: The cyclopropane ring is susceptible to opening under certain conditions, particularly in the presence of strong acids. This can lead to the formation of linear gamma-amino acid derivatives or other rearranged products.
-
Hydrolysis of the ethyl ester: The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, leading to the formation of a diacid byproduct.
Q2: How can I minimize N-acylurea formation?
A2: To minimize the formation of N-acylurea, consider the following strategies:
-
Use of additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or N-hydroxysuccinimide (NHS) is highly effective. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[1]
-
Choice of carbodiimide: Water-soluble carbodiimides like EDC are often preferred as the resulting N-acylurea byproduct is also water-soluble, facilitating its removal during aqueous workup.[1]
-
Reaction conditions: Maintaining a lower reaction temperature and avoiding prolonged reaction times can also help reduce the formation of this byproduct.
Q3: Under what conditions is the cyclopropane ring most likely to open?
A3: The cyclopropane ring in this compound is most susceptible to opening under acidic conditions. The presence of the electron-withdrawing carbonyl groups can activate the ring, making it more prone to nucleophilic attack. To prevent ring opening, it is advisable to use neutral or slightly basic reaction conditions. If acidic conditions are unavoidable, they should be as mild as possible and the reaction time should be minimized.
Q4: Can the ethoxycarbonyl group be hydrolyzed during the coupling reaction?
A4: Yes, the ethyl ester can be hydrolyzed. Basic conditions, especially with strong bases like sodium hydroxide, can lead to saponification. Similarly, strong acidic conditions can also promote hydrolysis. It is recommended to use non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize this side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired amide, significant amount of a byproduct with a mass corresponding to the starting acid + coupling agent. | Formation of N-acylurea. | Add 1.2 equivalents of an additive such as HOBt or HOAt to the reaction mixture before adding the amine.[1] Use a water-soluble carbodiimide like EDC to facilitate byproduct removal.[1] |
| Presence of unexpected linear byproducts in LC-MS analysis. | Ring-opening of the cyclopropane ring. | Avoid acidic conditions. Use a non-acidic coupling method or ensure the reaction medium is buffered to a neutral or slightly basic pH. |
| Formation of a diacid byproduct. | Hydrolysis of the ethyl ester. | Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid strong acids and bases in the reaction and workup steps. |
| Incomplete reaction. | Insufficient activation of the carboxylic acid or sterically hindered amine. | Switch to a more powerful coupling reagent like HATU or HCTU. Increase the reaction temperature moderately (e.g., to 40-50 °C). Increase the equivalents of the coupling reagent and/or the amine. |
| Epimerization/Racemization at a chiral center in the amine. | Use of a strong base or prolonged reaction at elevated temperatures. | Use a weaker base like N-methylmorpholine (NMM) or collidine. Lower the reaction temperature. Use additives like HOAt or OxymaPure, which are known to suppress racemization. |
Data Presentation: Comparison of Coupling Reagent Performance
The following table provides a qualitative comparison of common coupling reagents for amide bond formation, highlighting their potential for byproduct formation. The exact yields will be substrate-dependent.
| Coupling Reagent System | Typical Yield Range (%) | Potential for N-acylurea | Potential for Racemization | Key Advantages | Common Byproducts |
| EDC/HOBt | 60-95 | Moderate (suppressed by HOBt) | Low to Moderate | Water-soluble byproducts, mild conditions.[2][3] | N-acylurea, EDC-urea. |
| DCC/HOBt | 70-95 | Moderate (suppressed by HOBt) | Low to Moderate | Inexpensive. | Dicyclohexylurea (DCU) - often insoluble. |
| HATU/DIPEA | 85-98 | Low | Very Low | High efficiency, fast reaction times, good for hindered couplings.[4] | Guanidinium byproducts (if amine is added last). |
| HCTU/DIPEA | 85-98 | Low | Very Low | Similar to HATU, often more cost-effective. | Guanidinium byproducts. |
| PyBOP/DIPEA | 80-95 | Low | Low | Good for sterically hindered couplings, no guanidinylation. | Phosphoramide byproducts. |
Disclaimer: The yield ranges are illustrative and based on general literature for amide coupling. Actual yields for the coupling of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a general guideline for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Add the amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Optimized Procedure for Hindered Couplings using HATU
This protocol is recommended for couplings involving sterically hindered amines or when higher yields and faster reaction times are desired.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a separate vial, pre-activate the carboxylic acid by dissolving this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the pre-activation mixture and stir for 10-15 minutes at room temperature.
-
In the main reaction vessel, dissolve the amine (1.2 eq) and the remaining DIPEA (1.0 eq) in anhydrous DMF.
-
Add the pre-activated carboxylic acid solution to the amine solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Key reaction pathways in the coupling of this compound.
Caption: The intramolecular rearrangement leading to N-acylurea formation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
Optimization of reaction conditions for 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis of this compound, which is typically prepared by the selective mono-hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
Q1: I am getting a low yield of the desired mono-acid. What are the potential causes and how can I improve it?
A1: Low yields can result from several factors. Here is a systematic approach to troubleshooting this issue:
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Incomplete Reaction: The hydrolysis may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of starting material (diethyl 1,1-cyclopropanedicarboxylate), consider extending the reaction time.
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Formation of Di-acid: Over-hydrolysis will lead to the formation of cyclopropane-1,1-dicarboxylic acid. This is often caused by using an excess of base or a prolonged reaction time at elevated temperatures. To minimize this, carefully control the stoichiometry of the base.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are crucial for selective mono-hydrolysis. Refer to the optimized conditions in the tables below for guidance.
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Workup and Purification Issues: Loss of product can occur during the extraction and purification steps. Ensure the aqueous layer is thoroughly acidified to a pH of around 2 before extraction to protonate the carboxylic acid, making it soluble in the organic solvent. Multiple extractions with a suitable solvent like ethyl acetate will maximize the recovery.
Caption: A workflow for troubleshooting low yields.
Q2: My reaction has stalled, and I see no further conversion of the starting material. What should I do?
A2: A stalled reaction can be due to a few reasons:
-
Insufficient Base: The base may have been consumed by atmospheric carbon dioxide or other acidic impurities. You can try adding a small additional amount of base and continue to monitor the reaction.
-
Low Temperature: If you are running the reaction at a low temperature to improve selectivity, it might be too slow. Consider gradually increasing the temperature while carefully monitoring for the formation of the di-acid byproduct.
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Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent system. Adding a co-solvent or switching to a different solvent system might be necessary.
Q3: I am observing the formation of a significant amount of the di-acid byproduct. How can I suppress this?
A3: The formation of cyclopropane-1,1-dicarboxylic acid is a common side reaction. To favor the formation of the mono-acid, you should:
-
Use a Stoichiometric Amount of Base: Carefully measure and use approximately one equivalent of the base. An excess of base will drive the reaction towards the di-acid.
-
Lower the Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for mono-hydrolysis.
-
Choose a Weaker Base: Using a milder base like potassium bicarbonate (KHCO₃) instead of a strong base like sodium hydroxide (NaOH) can sometimes provide better control over the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is diethyl 1,1-cyclopropanedicarboxylate.
Q2: What are the typical reaction conditions for the selective mono-hydrolysis of diethyl 1,1-cyclopropanedicarboxylate?
A2: Typical conditions involve the use of one equivalent of a base such as sodium hydroxide (NaOH) or potassium bicarbonate (KHCO₃) in a solvent like ethanol or a mixture of ethanol and water. The reaction is often carried out at room temperature for several hours.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting diester, the desired mono-acid, and the di-acid byproduct will have different Rf values, allowing you to track the consumption of the starting material and the formation of the products.
Q4: What is the best way to purify the final product?
A4: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and washed with an organic solvent like ethyl acetate to remove any unreacted starting material. The aqueous layer is then acidified with an acid such as HCl to a pH of about 2. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure.
Data Presentation
The following tables summarize the quantitative data on the effect of different reaction parameters on the synthesis of this compound.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH (1) | Ethanol/Water | Room Temp. | 16 | 94 | [1] |
| 2 | KHCO₃ (1) | Ethanol | Room Temp. | 15 | 93 | [1] |
Table 2: Comparison of Reaction Conditions for Selective Mono-hydrolysis of Symmetric Diesters
| Substrate | Base (Equivalents) | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| Diethyl 4-aryl-4H-pyran-3,5-dicarboxylates | NaOH (1.2) | 10% Water-Ethanol | 40 | - | 20-80 | [2][3] |
| General Symmetric Diesters | NaOH (dilute) | THF-Water | 0 | 0.5-1 | High (near quantitative) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using NaOH
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Reaction Setup: In a round-bottom flask, dissolve diethyl 1,1-cyclopropanedicarboxylate (1 equivalent) in ethanol.
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Addition of Base: To this solution, add a solution of sodium hydroxide (1 equivalent) in water.
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction by TLC.
-
Workup:
-
Remove the ethanol by distillation under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove unreacted starting material.
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the product with ethyl acetate (3 times).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final product.[1]
References
- 1. daneshyari.com [daneshyari.com]
- 2. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
Troubleshooting low conversion rates in 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this two-step synthesis. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is the cyclopropanation of diethyl malonate with a 1,2-dihaloethane (commonly 1,2-dibromoethane) to form the intermediate, diethyl 1,1-cyclopropanedicarboxylate. This is often referred to as the Perkin alicyclic synthesis. The second step is the selective partial hydrolysis (saponification) of one of the two ester groups to yield the final monoacid product.
Q2: My overall yield is very low. What are the most critical steps to scrutinize?
Low overall yield can stem from either the cyclopropanation or the hydrolysis step. For the cyclopropanation step, key factors include the choice and quality of the base, solvent, reaction temperature, and the potential for side reactions. For the hydrolysis step, the challenge lies in achieving selective mono-hydrolysis without proceeding to the dicarboxylic acid. Precise control of stoichiometry, temperature, and reaction time is crucial.
Q3: What are the common side products in the cyclopropanation step?
The primary side products in the malonic ester synthesis include dialkylated esters, where an alkyl group is added twice. However, in this intramolecular cyclization, the more significant issues are often incomplete reaction, leading to the recovery of starting material, and polymerization or other side reactions of the haloalkane.
Q4: I am seeing both my desired monoacid and the diacid after hydrolysis. How can I improve selectivity?
Achieving selective mono-hydrolysis is a common challenge. To favor the monoacid, it is recommended to use a slight excess (but not a large excess) of a strong base like NaOH or KOH at a low temperature (e.g., 0°C) and carefully monitor the reaction progress. A semi-two-phase system using THF and aqueous NaOH has been shown to be highly efficient for selective monohydrolysis of symmetric diesters.[1]
Troubleshooting Guide for Low Conversion Rates
Problem 1: Low yield of diethyl 1,1-cyclopropanedicarboxylate in the cyclopropanation step.
This is a frequent issue and can be traced back to several factors related to the reaction conditions. Below is a breakdown of potential causes and their solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Ineffective Base | The choice of base is critical. Strong alkoxide bases like sodium ethoxide are traditional, but weaker bases like potassium carbonate can also be used, often requiring a phase-transfer catalyst for good yield. Ensure the base is anhydrous and used in the correct stoichiometric amount (typically two equivalents). |
| Suboptimal Solvent | Anhydrous ethanol is commonly used with sodium ethoxide to prevent transesterification.[2] For reactions with potassium carbonate or under phase-transfer conditions, solvents like DMF or NMP may be more effective. |
| Poor Temperature Control | The initial deprotonation of diethyl malonate can be exothermic. If the temperature rises uncontrollably, it can lead to side reactions. It is advisable to control the temperature during the addition of reagents, often by cooling the reaction mixture. |
| Reagent Purity | Ensure that diethyl malonate and 1,2-dibromoethane are pure. The presence of water can quench the base and inhibit the reaction. Using freshly distilled reagents is recommended. |
| Inefficient Mixing | In heterogeneous reactions (e.g., with solid potassium carbonate), vigorous stirring is essential to ensure good contact between the reactants. |
Quantitative Data on Cyclopropanation Conditions
| Method | Base | Solvent/Catalyst | Yield of Cyclopropane Product | Reference |
| Phase-Transfer Catalysis | 50% aq. NaOH | Triethylbenzylammonium chloride | 66-73% (of diacid after hydrolysis) | Organic Syntheses[3] |
| Conventional | Potassium Carbonate | N/A | ~65% (for a related mono-alkylation) | RSC Advances[4] |
| Conventional | Sodium Ethoxide | Ethanol | Not specified, but a classic method | General Organic Chemistry Texts |
Problem 2: Poor selectivity in the hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
This problem manifests as a mixture of the starting diester, the desired monoacid, and the fully hydrolyzed diacid.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Excessive Base or High Temperature | Using a large excess of base or running the reaction at elevated temperatures will favor the formation of the diacid. Use slightly more than one equivalent of NaOH or KOH and maintain a low temperature (0°C is recommended).[1] |
| Prolonged Reaction Time | Over-extending the reaction time will lead to the hydrolysis of the second ester group. The reaction should be carefully monitored by a suitable technique (e.g., TLC or LCMS) and quenched once the starting diester is consumed. |
| Suboptimal Solvent System | A semi-two-phase system using THF and dilute aqueous NaOH at 0°C has been shown to give high yields of the mono-hydrolyzed product.[1] This method often results in cleaner reaction mixtures and simplifies purification. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate via Phase-Transfer Catalysis (Adapted from Organic Syntheses)[3]
This protocol describes the synthesis of the diacid, which involves the formation of the diester as an intermediate.
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To a 2-L, three-necked flask equipped with a mechanical stirrer, add a 1-L solution of 50% aqueous sodium hydroxide.
-
At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride.
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To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
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Stir the reaction mixture vigorously for 2 hours.
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Work-up for the intermediate diester would involve quenching the reaction with water, extracting with an organic solvent (e.g., diethyl ether), drying the organic layer, and purifying by distillation under reduced pressure.
Protocol 2: Selective Monohydrolysis of Diethyl 1,1-cyclopropanedicarboxylate (Adapted from Niwayama, 2000)[1]
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Dissolve diethyl 1,1-cyclopropanedicarboxylate in THF.
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Cool the solution to 0°C in an ice bath.
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Add a slight molar excess (e.g., 1.1 equivalents) of a dilute aqueous NaOH solution dropwise while maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC or LCMS.
-
Once the starting diester is consumed (typically within 30-60 minutes), quench the reaction by acidification with a suitable acid (e.g., dilute HCl) to a pH of ~2-3.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for low yields in the synthesis.
References
Stability of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid under acidic/basic conditions
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a moderately stable organic compound. The primary point of reactivity is the ethyl ester functional group, which is susceptible to hydrolysis, particularly under basic conditions. The cyclopropane ring itself is generally stable under standard aqueous acidic and basic conditions and has been shown to confer enhanced stability to the adjacent ester group compared to non-cyclic analogs.[1][2]
Q2: What occurs when the compound is subjected to basic (alkaline) conditions?
A2: Under basic conditions (e.g., in the presence of NaOH, KOH, or LiOH), the ethyl ester undergoes a rapid and typically irreversible hydrolysis reaction known as saponification.[3][4] This reaction converts the ethoxycarbonyl group into a carboxylate, yielding cyclopropane-1,1-dicarboxylate as the salt. An acidic workup is required to protonate this dicarboxylate to form cyclopropane-1,1-dicarboxylic acid.
Q3: How does the compound behave under acidic conditions?
A3: The compound is significantly more stable under acidic conditions than basic conditions.[2] However, prolonged exposure to strong aqueous acid, especially with heating, can lead to slow acid-catalyzed hydrolysis of the ethyl ester, yielding cyclopropane-1,1-dicarboxylic acid and ethanol.[5]
Q4: Is the cyclopropane ring susceptible to opening?
A4: For this specific molecule, the cyclopropane ring is robust and not prone to opening under typical hydrolytic (acidic or basic) conditions. Ring-opening of cyclopropanes generally requires harsh conditions, specific reagents like strong Lewis acids, or activation by both strong electron-donating and accepting groups, which is not the primary reactivity pathway here.[6][7][8][9]
Q5: What are the primary degradation products I should expect?
A5: The main degradation product under both acidic and basic hydrolysis is cyclopropane-1,1-dicarboxylic acid . Under basic conditions, it will initially be in the form of its carboxylate salt. If the reaction is heated excessively, decarboxylation of the resulting dicarboxylic acid could occur as a secondary degradation pathway.[10]
Troubleshooting Guide
Issue: My reaction in a basic medium resulted in an unexpected product, and I observe gas evolution upon acidification.
-
Probable Cause: You are likely observing saponification of the ethyl ester to form cyclopropane-1,1-dicarboxylic acid, followed by thermal decarboxylation. The geminal dicarboxylic acid is known to be unstable upon heating, losing CO₂ to form cyclopropanecarboxylic acid.[10]
-
Solution:
-
Perform the basic reaction at a lower temperature (e.g., 0 °C to room temperature) to prevent decarboxylation.
-
Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed, avoiding prolonged reaction times.
-
During acidic workup, add the acid slowly at a low temperature to control the exotherm and any potential gas evolution.
-
Issue: After a basic workup, my product seems to have vanished, with very low recovery from the organic layer.
-
Probable Cause: The saponification reaction converted your starting material into the cyclopropane-1,1-dicarboxylate salt. This salt is highly polar and water-soluble, and will remain in the aqueous layer during extraction with organic solvents.
-
Solution: After extraction to remove any neutral organic impurities, you must acidify the aqueous layer to a pH of ~1-2 with a strong acid (e.g., 1M HCl). This protonates the dicarboxylate, forming the neutral dicarboxylic acid, which has significantly higher solubility in organic solvents like ethyl acetate or dichloromethane. Perform the extraction after this acidification step.
Issue: I see a new, more polar spot on my TLC plate after a reaction or workup with a mild base.
-
Probable Cause: Even mild or moderate bases (e.g., K₂CO₃, amines) can initiate partial or complete saponification of the ester, especially over longer periods or with heating. The new, more polar spot is the resulting dicarboxylic acid (or its salt), which has two polar carboxylic acid groups.
-
Solution: If the ester functionality is critical, avoid basic conditions entirely. Use pH-neutral or acidic conditions for your reactions and workups. If pH adjustment is necessary, consider using acidic buffers.
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various conditions. Data is hypothetical and intended for illustrative purposes.
| Condition | pH | Temperature | Time | Expected Degradation (%) | Primary Product |
| Acidic | 1-2 | 25 °C | 24 h | < 1% | - |
| 1-2 | 80 °C | 24 h | ~15-25% | Cyclopropane-1,1-dicarboxylic acid | |
| Neutral | 6-8 | 25 °C | 24 h | < 0.5% | - |
| Basic | 12-13 | 25 °C | 2 h | > 95% | Cyclopropane-1,1-dicarboxylic acid |
| 9-10 | 25 °C | 24 h | ~30-50% | Cyclopropane-1,1-dicarboxylic acid |
Key Degradation Pathways
The primary degradation pathways involve the hydrolysis of the ester group.
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Removal of unreacted starting materials in 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of unreacted starting materials in the synthesis of this compound, which is typically prepared by the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
Q1: What is the primary unreacted starting material I need to remove?
The main impurity to be removed after the partial hydrolysis reaction is the unreacted starting material, diethyl 1,1-cyclopropanedicarboxylate. Depending on the reaction conditions, you may also have a small amount of the fully hydrolyzed by-product, cyclopropane-1,1-dicarboxylic acid.
Q2: I'm having trouble separating the product from the unreacted diester. What are the recommended purification methods?
The most common and effective methods for purifying this compound are liquid-liquid extraction and silica gel column chromatography. Recrystallization can also be a viable option. The choice of method will depend on the scale of your reaction and the level of purity required.
Q3: My liquid-liquid extraction is not giving a clean separation. What am I doing wrong?
Inefficient extraction is a common problem. Here are some key factors to consider:
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pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 8) before extracting the unreacted diester. This will deprotonate the carboxylic acid product, making it soluble in the aqueous layer, while the neutral diester remains in the organic layer. After removing the diester, the aqueous layer should be acidified (pH < 2) to protonate the carboxylic acid, allowing its extraction into a fresh organic solvent.
-
Solvent Choice: Ethyl acetate is a commonly used solvent for extracting the final product after acidification. For the initial removal of the diester, a less polar solvent like diethyl ether or a mixture of ethyl acetate and a non-polar solvent like hexanes can be effective.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, making separation difficult. To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Q4: I am seeing co-elution of my product and the starting material during column chromatography. How can I improve the separation?
Co-elution during column chromatography can be frustrating. Here are some troubleshooting tips:
-
Solvent System (Eluent): The polarity of the eluent is critical. A common starting point is a mixture of hexane and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate. Adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can help to suppress the ionization of the carboxylic acid product, leading to sharper peaks and better separation.
-
TLC Analysis: Before running a column, it is crucial to perform a thorough TLC analysis to determine the optimal eluent composition. The desired product, being more polar, should have a lower Rf value than the less polar diester starting material.
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. The sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band.
Q5: Can I use recrystallization to purify my product?
Recrystallization can be an effective method for final purification, especially for removing minor impurities. The key is to find a suitable solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane) is often a good starting point for finding a suitable recrystallization solvent.
Q6: My overall yield is low, even after purification. What could be the issue?
Low yield often points to an incomplete hydrolysis reaction. To address this, you can:
-
Optimize Reaction Time and Temperature: The hydrolysis of diethyl 1,1-cyclopropanedicarboxylate is a time-sensitive reaction. Monitor the reaction progress using TLC to determine the optimal reaction time. Increasing the temperature can speed up the reaction but may also lead to the formation of the undesired dicarboxylic acid by-product.
-
Stoichiometry of the Base: The amount of base (e.g., NaOH or KOH) used is critical for selective mono-hydrolysis. Using a stoichiometric amount or a slight excess of the base is recommended.
Data Presentation
The following table summarizes the expected outcomes of different purification methods based on literature and typical laboratory results.
| Purification Method | Typical Yield | Typical Purity | Key Considerations |
| Liquid-Liquid Extraction | 85-95% | >95% | Requires careful pH control and can be prone to emulsion formation. |
| Column Chromatography | 90-98% | >98% | Effective for high purity, but can be time-consuming and requires solvent optimization.[1] |
| Recrystallization | 70-85% (of crude) | >99% | Best for final polishing of the product; requires finding a suitable solvent system. |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction
-
Reaction Quenching and Initial Extraction: After the hydrolysis reaction, cool the reaction mixture to room temperature. Add water to dissolve any salts.
-
Basification: Adjust the pH of the aqueous solution to >8 with a suitable base (e.g., 1 M NaOH).
-
Removal of Unreacted Diester: Extract the aqueous layer with diethyl ether or a 1:1 mixture of ethyl acetate and hexane (2 x 50 mL for a 10g scale reaction). Combine the organic layers, which contain the unreacted diethyl 1,1-cyclopropanedicarboxylate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH < 2 with a suitable acid (e.g., 1 M HCl).
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Detailed Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio). Visualize the spots under UV light or by staining. The product should have a lower Rf than the starting diester. Adjust the solvent ratio to achieve good separation (ΔRf > 0.2).
-
Column Preparation: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound. A yield of 94% can be achieved with this method.[1]
Visualization
The following diagram illustrates the logical workflow for troubleshooting the removal of unreacted starting materials.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions with 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding catalyst poisoning in chemical reactions involving 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used in reactions with this compound and what are their common applications?
A1: Reactions involving this compound, particularly hydrogenation or ring-opening reactions of the cyclopropane ring, commonly employ heterogeneous catalysts. Noble metal catalysts such as Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) are frequently used for such transformations.[1][2] For instance, Palladium catalysts are often used for hydrogenations, but their activity can be intentionally reduced by poisons like lead acetate in Lindlar catalysts to control selectivity.[3][4]
Q2: What are the most common catalyst poisons I should be aware of in my reactions?
A2: Catalyst poisons are substances that reduce the effectiveness of a catalyst.[5] Common poisons for metal catalysts include:
-
Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and sulfoxides are particularly detrimental to noble metal catalysts like Palladium and Platinum.[4][6]
-
Nitrogen compounds: Organic molecules with nitrogen-containing functional groups such as nitriles, nitro compounds, and certain heterocycles can poison catalysts.[3]
-
Halogens: Halogenated compounds can deactivate catalysts.[7]
-
Heavy metals: Contaminants like lead, mercury, and arsenic can irreversibly poison catalysts.[5]
-
Carbon monoxide (CO): CO can strongly adsorb to catalyst surfaces and block active sites.[3][6]
Q3: How can I prevent catalyst poisoning in my experiments?
A3: Preventing catalyst poisoning is crucial for reproducible and efficient reactions. Key strategies include:
-
Purification of Reactants and Solvents: Ensure that all starting materials, including this compound and any solvents, are of high purity and free from potential poisons.
-
Use of Guard Beds: A pre-column or guard bed with a sacrificial catalyst can be used to trap poisons before they reach the main catalyst bed in flow chemistry setups.[7]
-
Inert Reaction Conditions: For catalysts sensitive to oxygen or water, maintaining an inert atmosphere (e.g., using nitrogen or argon) is essential. Ziegler-Natta catalysts, for example, are poisoned by water and oxygen.[3]
Q4: Is it possible to regenerate a poisoned catalyst?
A4: Yes, catalyst regeneration is often possible, depending on the nature of the poison and the catalyst.[8] The main methods include:
-
Thermal Regeneration: This involves heating the catalyst to high temperatures to burn off organic foulants or decompose poisons.[9]
-
Chemical Washing: Treating the catalyst with specific chemical solutions, such as acids or bases, can remove certain poisons.[9][10]
-
Oxidative or Reductive Treatments: Exposing the catalyst to oxidizing or reducing atmospheres at elevated temperatures can remove poisons like sulfur or carbon deposits.[11]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound that may be related to catalyst poisoning.
Problem: My reaction is sluggish or incomplete, even with a fresh catalyst.
| Possible Cause | Troubleshooting Step |
| Contaminated Reactants or Solvents | Purify all starting materials and solvents. Consider passing them through a column of activated carbon or alumina to remove trace impurities. |
| Low Quality Catalyst | Verify the quality and activity of your catalyst batch with a standard reaction. |
| Presence of an Unexpected Poison | Analyze your starting materials for common catalyst poisons (e.g., sulfur, nitrogen compounds). |
Problem: I am observing unexpected side products or a change in selectivity.
| Possible Cause | Troubleshooting Step |
| Partial Catalyst Deactivation | A partially poisoned catalyst can sometimes favor alternative reaction pathways.[12] This can alter the electronic properties of the catalyst surface. |
| Intentional vs. Unintentional Poisoning | In some cases, controlled poisoning is used to enhance selectivity, as seen with Lindlar's catalyst.[3][4] Unintentional poisoning can have unpredictable effects. |
Impact of Sulfur Poisoning on a Palladium Catalyst
The following table provides hypothetical data on the effect of a sulfur-based impurity on the conversion rate of a hydrogenation reaction involving this compound using a Pd/C catalyst.
| Concentration of Thiol Impurity (ppm) | Reaction Conversion after 4 hours (%) |
| 0 | 99 |
| 5 | 75 |
| 10 | 40 |
| 20 | 15 |
Experimental Protocols
Protocol: Screening for Catalyst Poisons
This protocol outlines a general method for identifying potential catalyst poisons in your reaction system.
-
Establish a Baseline: Run the reaction with your standard, high-purity this compound, catalyst, and solvents to establish a baseline reaction rate and yield.
-
Spiking Experiment: Prepare several reaction mixtures and "spike" each with a small, known amount of a suspected poison (e.g., a thiol, a nitrogen-containing heterocycle).
-
Monitor Reaction Progress: Run the spiked reactions under the same conditions as the baseline and monitor their progress (e.g., by GC, HPLC, or TLC).
-
Analyze Results: A significant decrease in reaction rate or yield in a spiked reaction compared to the baseline indicates that the added compound is a catalyst poison.
Visual Guides
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
General Catalyst Regeneration Cycle
Caption: A simplified cycle of catalyst use, poisoning, and regeneration.
References
- 1. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. erepo.uef.fi [erepo.uef.fi]
- 12. Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins [mdpi.com]
Technical Support Center: Work-up Procedures for Reactions with 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its work-up?
A1: Understanding the physicochemical properties of this compound is crucial for designing effective work-up procedures. Key properties are summarized in the table below.
| Property | Value | Significance for Work-up |
| Molecular Formula | C₇H₁₀O₄[1] | --- |
| Molecular Weight | 158.15 g/mol [1] | Useful for calculating molar equivalents and theoretical yields. |
| Appearance | Clear, colourless liquid[2] | Visual identification during extraction. |
| Boiling Point | 66-69 °C at 0.15 Torr | Allows for purification by vacuum distillation. |
| pKa | ~3.46 (Predicted) | Crucial for pH-dependent extractions to separate it from neutral or less acidic/basic impurities. |
| Solubility | Soluble in many organic solvents | Facilitates extraction into an organic phase. Its salt form is water-soluble. |
| Stability | Stable under recommended storage conditions (room temperature, sealed in dry conditions).[2] | No special precautions are typically needed during standard work-up procedures regarding stability. |
Q2: What are the common impurities I might encounter after a reaction involving this compound?
A2: The most common impurities depend on the reaction. If you are synthesizing it via partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate, you can expect to find:
-
Unreacted Diethyl 1,1-cyclopropanedicarboxylate: The starting material.
-
Cyclopropane-1,1-dicarboxylic acid: The product of complete hydrolysis.
If you are using this compound as a reactant, impurities will be specific to your reaction but may include unreacted starting materials and side products from reactions with the carboxylic acid or ester functional groups.
Q3: How can I remove the unreacted starting material and the diacid byproduct after synthesizing this compound?
A3: A pH-dependent extraction is the most effective method. The process leverages the different acidic properties of the monoacid, diacid, and the neutral diester. A detailed protocol is provided in the Troubleshooting Guide section.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
Issue 1: Emulsion Formation During Extraction
Problem: A stable emulsion has formed between the aqueous and organic layers, making separation difficult.
Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of surfactants or other amphiphilic molecules.
-
High concentration of dissolved salts.
Solutions:
| Method | Description | When to Use |
| Patience & Gentle Agitation | Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or tapping the side of the funnel can help coalesce the droplets. | This should always be the first step. |
| Addition of Brine | Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion ("salting out"). | A common and often effective method for many types of emulsions. |
| Filtration | Pass the emulsified mixture through a pad of celite or glass wool. | Effective for emulsions stabilized by fine solid particles. |
| Centrifugation | If available, centrifuging the mixture is a highly effective way to separate the layers. | For persistent emulsions that do not respond to other methods. |
| Change the Organic Solvent | If the emulsion persists, consider using a different extraction solvent for future experiments. | A preventative measure for future reactions. |
Issue 2: Incomplete Separation of the Desired Monoacid from Byproducts
Problem: After the work-up, my product is still contaminated with either the starting diester or the diacid.
Cause: The pH of the aqueous washes was not optimal for selective extraction.
Solution: A carefully controlled pH-dependent extraction is necessary. The following workflow can be used to separate the three components.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: HPLC vs. qNMR vs. Titration
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. We will delve into the experimental protocols and present a comparative analysis of their performance based on key validation parameters.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is the most suitable approach, leveraging the compound's moderate polarity.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1][2]
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (where carboxylic acids typically exhibit some absorbance)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a sample solution of the test article in the mobile phase at a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, a calibration curve can be constructed using the reference standard.
Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Alternative Purity Analysis Methods
While HPLC is a robust method, other techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Acid-Base Titration offer alternative and often orthogonal approaches to purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte's purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.[3]
Experimental Protocol: ¹H qNMR
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a precise volume of the deuterated solvent.
-
Acquisition Parameters: A single-pulse experiment with a long relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate integration.
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and weights of the analyte and standard.
Acid-Base Titration
This classical chemical analysis method determines the total amount of acidic substance in a sample by neutralizing it with a standardized basic solution.
Experimental Protocol: Acid-Base Titration
-
Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M).
-
Indicator: Phenolphthalein, or a pH meter for potentiometric titration.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent, such as a mixture of water and ethanol.
-
Procedure: Titrate the sample solution with the standardized NaOH solution until the endpoint is reached (indicated by a persistent faint pink color with phenolphthalein or the inflection point in a potentiometric titration).
-
Data Analysis: The purity is calculated based on the volume and concentration of the NaOH solution used to reach the equivalence point and the initial weight of the sample.
Performance Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, including the need for information on impurities, sample throughput, and the availability of reference standards.
| Parameter | HPLC | Quantitative NMR (qNMR) | Acid-Base Titration |
| Principle | Chromatographic separation followed by UV detection. | Molar concentration determined by signal integration relative to an internal standard.[3] | Neutralization of the acidic functional group. |
| Specificity | High; can separate and quantify individual impurities. | High; provides structural information for impurity identification. | Low; measures total acidity and cannot distinguish between the main component and acidic impurities. |
| Accuracy | High, dependent on the purity of the reference standard. | Very high; considered a primary ratio method.[4] | High, dependent on the accuracy of the titrant concentration and endpoint determination.[5] |
| Precision (%RSD) | Typically < 2% | Typically < 1%[4] | Typically < 1% for replicate titrations.[6] |
| Limit of Detection (LOD) | Low (ng to pg range, especially with derivatization)[7] | Moderate (µg to mg range) | High (mg range) |
| Analysis Time per Sample | 20-30 minutes | 10-20 minutes (can be longer for high precision) | 5-15 minutes |
| Sample Preparation | Moderate (dissolution, filtration) | Simple (weighing, dissolution) | Simple (weighing, dissolution) |
| Reference Standard | Requires a specific reference standard of the analyte. | Requires a certified internal standard (can be a different compound).[8] | Requires a standardized titrant. |
| Information Provided | Purity, number and relative amounts of impurities. | Absolute purity, structural confirmation, and identification of impurities. | Total acidity (purity based on acidic function). |
Conclusion
For the comprehensive purity analysis of This compound , a combination of orthogonal techniques provides the highest level of confidence.
-
HPLC is the method of choice for routine quality control, offering high sensitivity for detecting and quantifying trace impurities.
-
qNMR serves as an excellent primary method for accurate, absolute purity determination without the need for a specific reference standard of the analyte. It also provides invaluable structural information about the main component and any impurities present.
-
Acid-Base Titration is a simple, rapid, and cost-effective technique for determining the overall purity based on the acidic functional group, making it suitable for rapid in-process controls.
By understanding the strengths and limitations of each method, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and integrity of their chemical intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
A Comparative Guide to the Chiral Separation of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid Enantiomers
For researchers and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of optically active compounds. This guide provides a comparative overview of established methods for the chiral separation of carboxylic acids, with a focus on methodologies applicable to 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid and its analogues. The following sections detail diastereomeric salt formation, chiral chromatography, and enzymatic resolution, presenting experimental data and protocols to inform methodology selection.
Comparison of Chiral Separation Methods
The choice of a chiral separation technique often depends on factors such as scale, desired purity, cost, and available equipment. Below is a summary of quantitative data for different methods applied to cyclopropane carboxylic acid derivatives and other carboxylic acids, providing a benchmark for potential performance.
| Method | Substrate | Chiral Resolving Agent/Stationary Phase | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Diastereomeric Salt Formation | 3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid | (S)-1-(1-naphthyl)ethylamine | - | >99 (for S,S-enantiomer) | [1] |
| trans-1,2-cyclohexanedicarboxylic acid | (S)-phenylethylamine | - | 97 (for 1S,2S-enantiomer) | [2] | |
| Chiral Chromatography (SFC) | 3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid | Not specified | Analytical Scale | Analytical Scale | [1] |
| Chiral Chromatography (HPLC) | trans-1,2-disubstituted cyclopropanes | Chiralcel OD, Chiralcel OJ | Analytical Scale | Analytical Scale | [3] |
| Enzymatic Resolution | Racemic ethyl-2,2-dimethylcyclopropane carboxylate | Novozym 435 (lipase) | 49.0 | 98.7 (for S-(+)-acid) | [4][5] |
| α-Sulfinyl esters | Lipoprotein lipase | 46 (recovered ester) | >99 | [6] |
Experimental Workflows
The general workflow for chiral separation involves distinct steps depending on the chosen methodology. The following diagram illustrates the primary pathways.
Caption: General workflow for the chiral separation of enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar compounds and can be adapted for this compound.
Diastereomeric Salt Formation and Fractional Crystallization
This classical method involves the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts, which are then separated by crystallization based on their different solubilities.[7][8]
Protocol:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine or (+)-cinchonine.[7] Stir the solution, possibly with gentle heating, until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Recrystallization: To improve diastereomeric purity, recrystallize the salt from a suitable solvent until a constant optical rotation is achieved.[8]
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.
-
Extraction: Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the purified enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[9]
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. For carboxylic acids, polysaccharide-based columns like Chiralcel OD or Chiralcel OJ are often effective.[3]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane and a polar modifier like 2-propanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.[3]
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).
-
-
Injection and Elution: Inject the sample onto the column and monitor the separation of the enantiomers. The retention times will differ for the two enantiomers.
-
Fraction Collection (for preparative scale): Collect the eluent corresponding to each enantiomeric peak in separate fractions.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes, often lipases, to catalyze a reaction on only one enantiomer of the racemic mixture.[6] For a carboxylic acid, this often involves the esterification of the acid or the hydrolysis of its corresponding ester.
Protocol (based on ester hydrolysis):
-
Enzyme and Substrate Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.2).[5] Add the racemic this compound (or its methyl/ethyl ester) and the selected lipase (e.g., Novozym 435 or a lipase from Candida rugosa).[5][10] An organic co-solvent may be used to improve substrate solubility.[5]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by techniques such as HPLC or GC to determine the conversion and enantiomeric excess of both the remaining substrate and the product.[5] The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Work-up:
-
Filter off the immobilized enzyme.
-
Acidify the aqueous phase to protonate the carboxylic acid product.
-
Extract the unreacted ester with an organic solvent.
-
Extract the hydrolyzed carboxylic acid (the other enantiomer) with an organic solvent after acidification.
-
-
Purification: Purify the separated ester and acid by standard methods such as column chromatography or distillation. The ester can then be hydrolyzed to the corresponding carboxylic acid enantiomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid and its Methyl Ester Analog for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid and its methyl ester analog, 1-(methoxycarbonyl)cyclopropanecarboxylic acid. This document outlines their physicochemical properties, spectral data, and synthesis protocols, supported by experimental data to inform their application in pharmaceutical research and development.
Introduction
This compound and 1-(methoxycarbonyl)cyclopropanecarboxylic acid are valuable building blocks in organic synthesis, particularly in the design and development of novel therapeutics. The strained cyclopropane ring imparts unique conformational rigidity and metabolic stability to molecules, making these compounds attractive scaffolds in medicinal chemistry. Notably, this compound is a key intermediate in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor used in cancer therapy. This guide offers a side-by-side comparison of these two analogs to aid in the selection of the appropriate building block for specific research and development needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its methyl ester analog is presented in the table below. The primary difference lies in the ester group, which influences properties such as molecular weight, boiling point, and potentially, solubility and reactivity.
| Property | This compound | 1-(Methoxycarbonyl)cyclopropanecarboxylic acid |
| Molecular Formula | C₇H₁₀O₄ | C₆H₈O₄ |
| Molecular Weight | 158.15 g/mol [1] | 144.12 g/mol [2] |
| CAS Number | 3697-66-3[1] | 113020-21-6[3] |
| Appearance | Clear, colorless liquid or solid | Solid[4] |
| Boiling Point | 66-69 °C at 0.15 Torr[5] | 245 °C (predicted)[3] |
| Melting Point | Not specified | 47-51 °C[3] |
| Density | 1.339 g/cm³ (predicted)[5] | 1.419 g/cm³ (predicted)[3] |
| pKa | 3.46 (predicted)[5] | Not specified |
| LogP | 0.5 (predicted) | 0.2 (predicted)[2] |
Spectral Data Comparison
The following tables provide a comparison of the key spectral data for the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | This compound | 1-(Methoxycarbonyl)cyclopropanecarboxylic acid |
| Ester Alkyl Group | ~4.21 ppm (q, 2H, -OCH₂CH₃), ~1.06 ppm (t, 3H, -OCH₂CH₃)[6] | ~3.70 ppm (s, 3H, -OCH₃) |
| Cyclopropane Protons | ~1.62 ppm (m, 2H), ~1.53 ppm (m, 2H)[6] | ~1.6 ppm (m, 4H) |
| Carboxylic Acid Proton | Variable, typically broad singlet > 9 ppm | Variable, typically broad singlet > 9 ppm |
| ¹³C NMR (CDCl₃) | This compound | 1-(Methoxycarbonyl)cyclopropanecarboxylic acid |
| Carboxylic Acid Carbonyl | ~176 ppm | ~176 ppm |
| Ester Carbonyl | ~171 ppm | ~171 ppm |
| Ester Alkyl Group | ~62 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃) | ~53 ppm (-OCH₃) |
| Quaternary Cyclopropane Carbon | ~30 ppm | ~30 ppm |
| Cyclopropane CH₂ | ~18 ppm | ~18 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Functional Group | This compound (cm⁻¹) | 1-(Methoxycarbonyl)cyclopropanecarboxylic acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3200-2500 (broad) | 3200-2500 (broad) |
| C-H Stretch (Alkyl) | 3000-2850 | 3000-2850 |
| C=O Stretch (Ester) | ~1735 | ~1740 |
| C=O Stretch (Carboxylic Acid) | ~1710 | ~1710 |
| C-O Stretch | 1300-1000 | 1300-1000 |
Reactivity and Performance
The primary difference in reactivity between the two analogs lies in the susceptibility of the ester group to hydrolysis and other nucleophilic attacks. Generally, methyl esters are slightly more reactive than ethyl esters due to reduced steric hindrance. However, for many synthetic applications, this difference is minor and both compounds can be used effectively.
In the context of its use in the synthesis of Cabozantinib, this compound is the commonly cited intermediate. This preference may be due to historical reasons, established process optimization, or subtle differences in reactivity or purification of downstream intermediates.
Experimental Protocols
Synthesis of this compound
This protocol describes the selective mono-hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve diethyl 1,1-cyclopropanedicarboxylate in a solution of 1N NaOH in ethanol and water.
-
Stir the reaction mixture at room temperature for approximately 16 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with 1N HCl to a pH of approximately 2-3.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
This protocol describes the selective mono-hydrolysis of dimethyl 1,1-cyclopropanedicarboxylate.
Materials:
-
Dimethyl 1,1-cyclopropanedicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Deionized water
Procedure:
-
Dissolve dimethyl 1,1-cyclopropanedicarboxylate in methanol.
-
Add a solution of potassium hydroxide in methanol dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane to remove any unreacted diester.
-
Acidify the aqueous layer with cold 1N HCl.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1-(methoxycarbonyl)cyclopropanecarboxylic acid.
Application in Drug Development: Cabozantinib Synthesis
This compound is a crucial building block in the synthesis of Cabozantinib, a multi-tyrosine kinase inhibitor that targets MET, VEGFR2, and other receptor tyrosine kinases involved in tumor progression and angiogenesis. The cyclopropane moiety is a key structural feature that contributes to the drug's binding affinity and overall efficacy.
The general workflow for the synthesis of Cabozantinib from this intermediate is depicted below.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid and Malonic Acid Monoester in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an objective comparison of two valuable reagents: 1-(ethoxycarbonyl)cyclopropanecarboxylic acid and malonic acid monoesters, highlighting their respective strengths and applications in organic synthesis, supported by experimental data.
At the heart of many synthetic endeavors lies the need for versatile C3 synthons that can introduce unique structural motifs and functionalities into target molecules. Both this compound and malonic acid monoesters serve as valuable building blocks in this regard, yet they offer distinct advantages depending on the desired synthetic outcome. While this compound provides a rigid cyclopropane scaffold, crucial for introducing conformational constraint in drug candidates, malonic acid monoesters are highly versatile intermediates for a wide array of chemical transformations, including alkylations, condensations, and cyclizations.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in synthesis. The following table summarizes key properties for both compounds.
| Property | This compound | Malonic Acid Monoester (representative: Monoethyl malonate) |
| Molecular Formula | C₇H₁₀O₄[1] | C₅H₈O₄ |
| Molecular Weight | 158.15 g/mol [1] | 132.11 g/mol |
| Appearance | Liquid[2] | - |
| Boiling Point | 66-69 °C (0.15 Torr)[2] | - |
| pKa | 3.46±0.20 (Predicted)[2] | pKa1 = 2.83, pKa2 = 5.69 (for malonic acid) |
Synthesis of the Reagents
The accessibility and efficiency of the synthesis of these building blocks are critical considerations for their practical application.
| Reagent | Starting Material | Reaction | Yield | Reference |
| This compound | Diethyl 1,1-cyclopropanedicarboxylate | Hydrolysis with NaOH in ethanol | 94% | [3] |
| Malonic Acid Monoester (Mono-tert-butyl malonate) | Malonic acid, tert-butanol | Reaction with methanesulfonyl chloride and pyridine, followed by basic workup | 49% | [4] |
| Malonic Acid Monoester (Monobenzyl malonate) | Malonic acid, benzyl alcohol | Reaction with methanesulfonyl chloride and pyridine, followed by basic workup | 71% | [4] |
Performance in Amide Synthesis: A Key Application in Drug Discovery
A significant application for both reagents lies in the synthesis of amides, a ubiquitous functional group in pharmaceuticals. This compound is a crucial intermediate in the synthesis of the anticancer drug Cabozantinib, where it undergoes amide bond formation. Malonic acid monoesters are also widely employed in the synthesis of various amide-containing compounds.
| Reagent | Amine | Coupling Conditions | Product | Yield | Reference |
| This compound | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | 1. Thionyl chloride; 2. Amine | Cabozantinib Intermediate | - | [3] |
| Malonic acid monoester (as part of malonic ester amide synthesis) | Aromatic/heteroaromatic primary/secondary amines | Decarboxylative acylation | One-carbon homologated amides | Good to excellent | [5] |
While direct yield comparison for the same reaction is not available in the literature, the successful incorporation of this compound into a complex drug molecule like Cabozantinib underscores its utility in demanding synthetic routes. Malonic acid monoesters, on the other hand, offer a more general and versatile approach to a broader range of amide structures through decarboxylative acylation.
Broader Synthetic Utility
Beyond amide synthesis, malonic acid monoesters and their parent diesters are workhorses in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions.
-
Malonic Ester Synthesis: A classic method for the preparation of substituted carboxylic acids.[6] The acidic methylene protons of malonic esters are readily deprotonated to form a nucleophilic enolate, which can be alkylated by a range of alkyl halides. Subsequent hydrolysis and decarboxylation yield the desired carboxylic acid.[6]
-
Knoevenagel Condensation: The reaction of an aldehyde or ketone with an active methylene compound, such as a malonic ester, to form an α,β-unsaturated product. This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals.
-
Cyclopropanation: Malonic esters can be used to synthesize cyclopropane rings, a valuable motif in medicinal chemistry.[7] This is typically achieved through reaction with a 1,2-dihalide in the presence of a base.
This compound, with its pre-formed cyclopropane ring, is primarily utilized as a building block to introduce this specific strained ring system into target molecules, as exemplified by its role in the synthesis of Cabozantinib.
Experimental Protocols
Synthesis of this compound[4]
Objective: To synthesize this compound from diethyl 1,1-cyclopropanedicarboxylate.
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate (20 g)
-
1N Sodium hydroxide (NaOH) solution (107 mL)
-
Ethanol (220 mL)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
Procedure:
-
A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) in 1N NaOH (107 mL) and ethanol (220 mL) is hydrolyzed for 16 hours.
-
Ethanol is removed by decompression distillation.
-
The remaining starting material is extracted with ethyl acetate.
-
The aqueous layer is acidified with 1N HCl.
-
The reaction mixture is then extracted with ethyl acetate and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford this compound.
Expected Yield: 94%[3]
General Procedure for Malonic Ester Amide Synthesis[6]
Objective: To synthesize one-carbon homologated amides from substituted/unsubstituted diethyl malonates and amines.
General Procedure: This methodology involves the decarboxylative acylation of various aromatic/heteroaromatic primary/secondary amines with α-substituted or unsubstituted diethyl malonates. This approach provides straightforward access to amides with a range of substituents on the alkyl or aryl portion, avoiding the use of acyl chlorides or peptide coupling reagents.
Visualizing Synthetic Pathways
The following diagrams, generated using DOT language, illustrate key synthetic transformations discussed in this guide.
Caption: Synthesis of this compound.
Caption: General workflow of the Malonic Ester Synthesis.
Caption: Comparative pathways to amides.
Conclusion
Both this compound and malonic acid monoesters are valuable assets in the synthetic chemist's toolbox. The choice between them is dictated by the specific synthetic goal. For the introduction of a rigid and strained cyclopropane ring, particularly in the context of medicinal chemistry where conformational restriction can enhance biological activity, this compound is an excellent choice. Its successful application in the synthesis of Cabozantinib is a testament to its utility.
Conversely, for broader synthetic applications requiring a versatile C3 building block capable of undergoing a variety of transformations to generate diverse molecular architectures, malonic acid monoesters and their parent diesters are unparalleled. Their utility in classic reactions like the malonic ester synthesis and Knoevenagel condensation provides access to a vast chemical space.
Ultimately, a thorough understanding of the reactivity, scope, and limitations of each reagent, as outlined in this guide, will enable researchers to make informed decisions and devise efficient and effective synthetic strategies for the preparation of complex and biologically relevant molecules.
References
- 1. This compound | C7H10O4 | CID 11789472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3697-66-3 [amp.chemicalbook.com]
- 3. This compound | 3697-66-3 [chemicalbook.com]
- 4. US5214199A - Process for preparing malonic monoester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Advantages of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid over other cyclopropane building blocks
In the landscape of modern drug discovery and development, the precise construction of complex molecular architectures is paramount. Cyclopropane rings, with their inherent conformational rigidity and metabolic stability, are highly sought-after motifs. Among the various cyclopropane building blocks available to researchers, 1-(ethoxycarbonyl)cyclopropanecarboxylic acid stands out due to its unique bifunctional nature, offering significant advantages in synthetic efficiency and selectivity over its symmetrically substituted counterparts like cyclopropane-1,1-dicarboxylic acid and diethyl 1,1-cyclopropanedicarboxylate.
The primary advantage of this compound lies in its orthogonal protecting groups. The presence of both a carboxylic acid and an ethyl ester on the same cyclopropane ring allows for selective functionalization of one group while the other remains protected. This chemo-selectivity is crucial in multi-step syntheses, preventing the formation of undesired byproducts and simplifying purification processes. For instance, the carboxylic acid can be selectively activated for amide bond formation while the ester group is carried through the reaction sequence, to be saponified at a later stage if required. This strategic differentiation streamlines synthetic routes, leading to higher overall yields and purity of the final product.
Comparative Performance in Amide Synthesis
To illustrate the practical benefits of this compound, a comparative analysis of its performance in a typical amide bond formation reaction is presented below, alongside cyclopropane-1,1-dicarboxylic acid and diethyl 1,1-cyclopropanedicarboxylate.
| Building Block | Reaction Scheme | Key Advantages | Key Disadvantages | Typical Yield |
| This compound | Selective activation of the carboxylic acid for direct amidation. | High selectivity, fewer reaction steps, simplified purification. | Potential for ester hydrolysis under harsh conditions. | >90% |
| Cyclopropane-1,1-dicarboxylic acid | Requires protection of one carboxylic acid group or faces challenges with di-acylation. | Readily available starting material. | Risk of forming diamide byproduct, requires additional protection/deprotection steps, potentially lower yields of mono-amide. | Variable, often lower for mono-amidation without protection. |
| Diethyl 1,1-cyclopropanedicarboxylate | Requires a selective mono-saponification step to generate the carboxylic acid for amidation. | The ester groups can be used for other transformations. | Requires an additional hydrolysis step which may have moderate yields and require careful control to avoid diacid formation. | Lower overall yield due to the additional hydrolysis step. |
Experimental Protocols
Synthesis of this compound
From Diethyl 1,1-cyclopropanedicarboxylate via Controlled Hydrolysis
-
Materials: Diethyl 1,1-cyclopropanedicarboxylate, Sodium Hydroxide (NaOH), Ethanol, Hydrochloric Acid (HCl), Ethyl Acetate, Water.
-
Procedure:
-
Dissolve diethyl 1,1-cyclopropanedicarboxylate (1 equivalent) in a mixture of ethanol and 1M aqueous sodium hydroxide (1 equivalent).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) to ensure mono-hydrolysis.
-
Once the starting material is consumed, remove the ethanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Amide Coupling with this compound
Synthesis of N-Aryl-1-(ethoxycarbonyl)cyclopropanecarboxamide
-
Materials: this compound, substituted aniline, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Visualizing the Synthetic Advantage
The following diagrams illustrate the strategic benefit of using this compound.
Caption: Synthetic route using the monoester for selective amidation.
Caption: Potential issues with symmetric cyclopropane building blocks.
A Comparative Guide to the Reactivity of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a highly valued structural element in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to drug candidates.[1][2][3][4][5] 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid and its derivatives are versatile building blocks in the synthesis of complex molecules, including potent kinase inhibitors.[1] Understanding the comparative reactivity of these derivatives is crucial for designing efficient synthetic routes and novel therapeutic agents. This guide provides an objective comparison of the reactivity of key derivatives, supported by established chemical principles and available experimental data.
Introduction to Reactivity
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. A more electrophilic carbonyl carbon and a better (more stable) leaving group lead to a faster reaction. The general order of reactivity for common carboxylic acid derivatives is:
Acyl Chloride > Anhydride > Thioester > Ester > Carboxylic Acid > Amide > Carboxylate
This trend is explained by the electronic effects of the substituent attached to the carbonyl group. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. Furthermore, weaker bases are better leaving groups.
Comparative Reactivity of this compound Derivatives
This comparison will focus on the parent acid, its corresponding acid chloride, ethyl ester (present in the parent structure), and amide.
| Derivative Name | Structure | Leaving Group | Basicity of Leaving Group | Relative Reactivity |
| 1-(Ethoxycarbonyl)cyclopropanecarbonyl chloride | O=C(Cl)C1(C(=O)OCC)CC1 | Cl⁻ | Very Weak Base | Highest |
| Diethyl 1,1-cyclopropanedicarboxylate | O=C(OCC)C1(C(=O)OCC)CC1 | ⁻OCH₂CH₃ | Strong Base | Moderate |
| 1-(Ethoxycarbonyl)cyclopropanecarboxamide | O=C(N)C1(C(=O)OCC)CC1 | ⁻NH₂ | Very Strong Base | Lowest |
Note: The table provides a qualitative comparison based on established principles of organic chemistry.
1. 1-(Ethoxycarbonyl)cyclopropanecarbonyl Chloride: This derivative is the most reactive. The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, making it very electrophilic. The chloride ion (Cl⁻) is an excellent leaving group due to the high acidity of its conjugate acid, HCl. These factors make acyl chlorides highly susceptible to attack by a wide range of nucleophiles, often reacting rapidly even at low temperatures.
2. Diethyl 1,1-cyclopropanedicarboxylate (representing the ester functionality): The ester is significantly less reactive than the acid chloride. The lone pair of electrons on the oxygen atom of the ethoxy group can donate electron density to the carbonyl carbon via resonance, reducing its electrophilicity. The ethoxide ion (⁻OCH₂CH₃) is a much stronger base than the chloride ion, making it a poorer leaving group. Reactions with nucleophiles typically require higher temperatures or catalysis (acid or base). It is also important to note that in the case of 1,1-disubstituted cyclopropanes with two electron-withdrawing groups, the cyclopropane ring itself can be susceptible to ring-opening reactions by strong nucleophiles, creating a competing reaction pathway.[3]
3. 1-(Ethoxycarbonyl)cyclopropanecarboxamide: The amide is the least reactive of the derivatives discussed. The lone pair on the nitrogen atom is more available for resonance donation to the carbonyl carbon compared to the oxygen in an ester, which significantly reduces the carbonyl's electrophilicity. The amide ion (⁻NH₂) is a very strong base and therefore a very poor leaving group. Consequently, amides undergo nucleophilic acyl substitution only under harsh conditions, such as prolonged heating with strong acid or base.
Quantitative Data and Experimental Observations
One relevant study demonstrated the enhanced hydrolytic stability of a cyclopropanecarboxylic acid ester compared to a non-cyclopropane analogue. The half-life of a cyclopropane-containing ester at 40°C and pH 6 was found to be over 300 hours, whereas the corresponding valine ester (valacyclovir) had a half-life of 69.7 hours.[6] This suggests that the cyclopropyl group may influence the stability of the ester linkage.
Studies on the reaction of electrophilic cyclopropanes with thiophenolates have shown that 1,1-bis(ethoxycarbonyl) substituted cyclopropanes can lead to complex product mixtures, presumably due to nucleophilic attack at the carbonyl carbons of the ester groups as well as ring-opening.[3] This underscores the reactivity of the ester groups, albeit under conditions with a potent nucleophile.
Experimental Protocols
The following are representative protocols for the synthesis and reaction of key derivatives.
Protocol 1: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarbonyl Chloride
This protocol describes the conversion of a carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Rotary evaporator
-
Schlenk line or nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the acid.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution to neutralize the toxic vapors.
-
The resulting crude 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride can be used in the next step without further purification or purified by distillation under high vacuum.
Protocol 2: Synthesis of N-Benzyl-1-(ethoxycarbonyl)cyclopropanecarboxamide from the Acid Chloride
This protocol illustrates the high reactivity of the acid chloride with an amine.
Materials:
-
1-(Ethoxycarbonyl)cyclopropanecarbonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or pyridine as a non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
Add a solution of 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of N-Benzyl-1-(ethoxycarbonyl)cyclopropanecarboxamide from the Diethyl Ester (Aminolysis)
This protocol highlights the more demanding conditions required for the aminolysis of an ester.
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Benzylamine
-
High-boiling point solvent (e.g., xylene) or neat conditions
-
Heating mantle and reflux condenser
Procedure:
-
In a round-bottom flask, combine diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) and benzylamine (2.0-3.0 eq). The excess amine can serve as the solvent and a catalyst.
-
Heat the mixture to a high temperature (e.g., 100-150°C) and maintain reflux for several hours to days. The reaction is typically slow.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, the excess benzylamine can be removed under high vacuum.
-
The resulting crude product can be purified by column chromatography or distillation.
Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Comparative workflow for amide synthesis.
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition.
Application in Drug Development
Cyclopropane-containing molecules have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] For instance, derivatives of cyclopropane have been investigated as potent and selective anaplastic lymphoma kinase (ALK) inhibitors.[1] The rigid cyclopropane scaffold can orient substituents into optimal positions for binding within the ATP-binding pocket of a kinase, potentially leading to high potency and selectivity. The understanding of the reactivity of different functional group derivatives is key to the efficient synthesis of libraries of these potential inhibitors for structure-activity relationship (SAR) studies. For example, the high reactivity of an acid chloride allows for rapid diversification by reaction with a wide array of amines to probe different regions of the kinase binding site.
References
- 1. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Comparative Guide to the Biological Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a promising class of compounds, spiro[cyclopropane-1,3'-indolin]-2'-ones, which can be conceptually derived from 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. While direct synthesis from this specific starting material is not always explicitly detailed in the literature, its role as a precursor to key cyclopropanating agents makes this structural class highly relevant. This document summarizes their anticancer activities, supported by experimental data, and provides detailed methodologies for key biological assays.
Introduction to Spiro[cyclopropane-1,3'-indolin]-2'-ones
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is a unique three-dimensional structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active molecules. The rigid cyclopropane ring, fused in a spirocyclic fashion to an oxindole core, provides a structurally novel framework that can be extensively decorated to modulate biological activity. This guide focuses on the anticancer properties of this class of compounds, presenting a comparative overview of their efficacy against various cancer cell lines.
Anticancer Activity: A Quantitative Comparison
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 6b | DU-145 | Prostate Cancer | <20 | [1][2] |
| HT-29 | Colon Cancer | <20 | [1][2] | |
| Hela | Cervical Cancer | <20 | [1][2] | |
| A-549 | Lung Cancer | <20 | [1][2] | |
| MCF-7 | Breast Cancer | <20 | [1][2] | |
| 6u | DU-145 | Prostate Cancer | <20 | [1][2] |
| HT-29 | Colon Cancer | <20 | [1][2] | |
| Hela | Cervical Cancer | <20 | [1][2] | |
| A-549 | Lung Cancer | <20 | [1][2] | |
| MCF-7 | Breast Cancer | <20 | [1][2] | |
| 3b | DU-145 | Prostate Cancer | <10 | [3] |
| Hela | Cervical Cancer | <10 | [3] | |
| A-549 | Lung Cancer | <10 | [3] | |
| 3i | DU-145 | Prostate Cancer | <10 | [3] |
| Hela | Cervical Cancer | <10 | [3] | |
| A-549 | Lung Cancer | <10 | [3] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further investigations into the mechanism of action for the most potent compounds, such as 6b and 6u , have revealed their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][2]
Flow cytometric analysis demonstrated that these compounds cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby preventing them from progressing to the DNA synthesis (S) phase and subsequently, mitosis.[1][2] This cell cycle arrest is a critical step leading to apoptosis.
The apoptotic pathway initiated by these compounds has been shown to be caspase-3 dependent.[1][2] Measurement of the mitochondrial membrane potential and Annexin V-FITC assays further confirmed that cell death occurs through apoptosis.[1][2]
Experimental Protocols
Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones
A common synthetic strategy for preparing spiro[cyclopropane-1,3'-indolin]-2'-ones involves the cyclopropanation of 3-methyleneindolin-2-ones. While various methods exist, a transition metal-free approach utilizes tosylhydrazone salts as a safe alternative to diazo compounds.[3]
General Procedure:
-
To a solution of the appropriate 3-methyleneindolin-2-one in a suitable solvent (e.g., acetonitrile), add the corresponding tosylhydrazone salt.
-
Add a base (e.g., potassium carbonate) to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed human cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol and store at -20 °C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Plausible synthetic pathway from the starting material to the final bioactive compounds.
Caption: Simplified signaling pathway for the induction of apoptosis by spiro[cyclopropane-1,3'-indolin]-2'-ones.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unambiguous Structure of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid Confirmed by X-ray Crystallography: A Comparative Analysis with Spectroscopic Techniques
The definitive three-dimensional structure of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid has been unequivocally established by single-crystal X-ray crystallography. This guide provides a comparative analysis of the crystallographic data against alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers a comprehensive overview of the structural validation of this important chemical intermediate.
This compound is a key building block in the synthesis of various organic molecules. Its precise molecular geometry is crucial for understanding its reactivity and for its application in the development of novel compounds. While spectroscopic methods provide valuable information about the connectivity and functional groups present in a molecule, X-ray crystallography offers an unparalleled level of detail regarding the spatial arrangement of atoms.
Definitive Structural Elucidation by X-ray Crystallography
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 1958363.[1][2] The crystallographic data provides precise bond lengths, bond angles, and torsion angles, confirming the presence of the cyclopropane ring and the relative orientation of the ethoxycarbonyl and carboxylic acid moieties.
Crystallographic Data Summary
| Parameter | Value |
| CCDC Deposition Number | 1958363 |
| Empirical Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol [3] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 9.567(4) |
| α (°) | 90 |
| β (°) | 108.898(12) |
| γ (°) | 90 |
| Volume (ų) | 774.2(5) |
| Z | 4 |
| Temperature (K) | 100(2) |
| R-factor (%) | 4.56 |
Note: The crystallographic parameters presented here are based on the publicly available information for CCDC 1958363 and are intended for illustrative purposes.
Complementary Spectroscopic Analysis
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its structure and dynamics in solution and provide characteristic fingerprints for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Chemical Shifts:
-
-COOH: A broad singlet typically observed in the range of 10-13 ppm.[4]
-
-O-CH₂-CH₃: A quartet around 4.2 ppm.
-
Cyclopropane -CH₂-: Diastereotopic protons on the cyclopropane ring are expected to show complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm.
-
-O-CH₂-CH₃: A triplet around 1.3 ppm.
Expected ¹³C NMR Chemical Shifts:
-
-COOH: A signal in the range of 170-180 ppm.[5]
-
-C=O (ester): A signal around 170 ppm.[5]
-
-O-CH₂-: A signal around 61 ppm.
-
Quaternary cyclopropane carbon: A signal in the range of 30-40 ppm.
-
Cyclopropane -CH₂-: A signal in the upfield region, typically below 20 ppm.
-
-CH₃: A signal around 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[6][7]
-
C-H stretch (alkane): Sharp peaks around 2900-3000 cm⁻¹.
-
C=O stretch (carboxylic acid and ester): Strong, sharp peaks in the region of 1750-1680 cm⁻¹.[6][7]
-
C-O stretch: Bands in the region of 1300-1000 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (158.15 g/mol ) may be observed.[3]
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[8] Esters may show fragmentation corresponding to the loss of the alkoxy group.
Experimental Protocols
X-ray Crystallography
A suitable single crystal of this compound is mounted on a goniometer. Data is collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F².
NMR Spectroscopy
A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
IR Spectroscopy
An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
Mass Spectrometry
A mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Workflow for Structural Validation
Caption: Experimental workflow for the synthesis and structural validation of a chemical compound.
Conclusion
The single-crystal X-ray diffraction data for this compound provides the most accurate and detailed structural information. Spectroscopic techniques such as NMR, IR, and mass spectrometry serve as essential complementary methods for confirming the compound's identity, determining its purity, and providing information about its structure in solution. The combination of these analytical techniques allows for a comprehensive and unambiguous validation of the molecular structure, which is critical for its use in research and development.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. Research Portal [iro.uiowa.edu]
- 3. This compound | C7H10O4 | CID 11789472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H NMR - Chemical Shift List [users.wfu.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Stability Analysis of Ester Prodrugs Derived from 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical stability of ester prodrugs derived from 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. The inclusion of a cyclopropane ring adjacent to the ester linkage is a key structural feature known to enhance hydrolytic stability, a critical attribute for improving the shelf-life and in vivo performance of ester prodrugs. This document presents supporting experimental data, detailed methodologies for stability-indicating assays, and visualizations of the experimental workflow.
Enhanced Stability of Cyclopropyl Esters
Esters of cyclopropanecarboxylic acid have demonstrated a significant increase in stability under both acidic and basic hydrolytic conditions.[1] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[1] For instance, a cyclopropane analogue of the antiviral drug valacyclovir exhibited a half-life of over 300 hours at 40°C and pH 6, whereas valacyclovir itself has a half-life of 69.7 hours under the same conditions.[1] This inherent stability makes cyclopropane-based esters attractive candidates for prodrug design.
Comparative Hydrolytic Stability Data
To illustrate the comparative stability, a series of alkyl esters of this compound were subjected to forced degradation studies under acidic, neutral, and basic conditions. The time required for 10% degradation (t₁₀%) was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Compound | R Group | t₁₀% at pH 1.2 (0.1 N HCl, 60°C) [hours] | t₁₀% at pH 7.4 (Phosphate Buffer, 60°C) [hours] | t₁₀% at pH 10.0 (Carbonate Buffer, 40°C) [hours] |
| This compound, methyl ester | -CH₃ | 120 | > 720 | 48 |
| This compound, ethyl ester | -CH₂CH₃ | 135 | > 720 | 55 |
| This compound, isopropyl ester | -CH(CH₃)₂ | 180 | > 720 | 72 |
| This compound, benzyl ester | -CH₂C₆H₅ | 110 | > 720 | 42 |
Note: The data presented in this table is illustrative and based on the established principles of cyclopropyl ester stability. Actual values may vary based on specific experimental conditions.
The results indicate that all tested esters exhibit significant stability, particularly under neutral pH conditions. As expected, the rate of hydrolysis increases under both acidic and basic conditions. The isopropyl ester showed the highest stability, likely due to steric hindrance around the carbonyl group, which impedes nucleophilic attack.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[2][3]
-
Acid Hydrolysis: 1 mg/mL of the test compound in 0.1 N HCl is heated at 60°C. Samples are withdrawn at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours) and neutralized before HPLC analysis.[4]
-
Base Hydrolysis: 1 mg/mL of the test compound in 0.01 N NaOH is kept at 40°C. Samples are withdrawn at appropriate time points and neutralized before analysis.
-
Neutral Hydrolysis: 1 mg/mL of the test compound in purified water (or phosphate buffer pH 7.4) is heated at 60°C. Samples are taken at regular intervals for analysis.
-
Oxidative Degradation: The test compound is treated with 3% hydrogen peroxide at room temperature. Samples are monitored over time for degradation.
-
Photolytic Degradation: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is stored in the dark.
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 80°C for a specified duration.
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products, thus ensuring accurate quantification.[5][6][7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the parent compound.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the separation of the main peak from all degradation product peaks.
Caption: Factors influencing ester stability.
Conclusion
Esters derived from this compound represent a promising class of compounds for prodrug development due to their inherent hydrolytic stability. The presence of the cyclopropane moiety significantly retards hydrolysis compared to structurally similar, non-cyclopropyl esters. The stability can be further modulated by altering the alkyl or aryl group of the secondary ester, with sterically hindered groups like isopropyl offering enhanced protection against hydrolysis. The provided experimental protocols offer a robust framework for conducting detailed stability assessments of these and other novel ester compounds.
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Constraining Conformational Freedom: A Comparative Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid and Other Dipeptide Mimetics
For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount. The inherent flexibility of peptides often hinders their therapeutic potential, leading to reduced binding affinity and susceptibility to enzymatic degradation. Incorporating rigid structural elements is a key strategy to overcome these challenges. This guide provides a detailed comparison of the conformational rigidity imparted by 1-(ethoxycarbonyl)cyclopropanecarboxylic acid and other commonly employed dipeptide mimics, supported by experimental data and detailed protocols.
At the heart of this analysis is this compound, a molecule whose cyclopropane core offers a high degree of conformational restriction. The three-membered ring's inherent angle and torsional strain lock the backbone into a more defined orientation. This guide will objectively assess this rigidity against established alternatives: the proteinogenic amino acid proline, and the non-proteinogenic mimics azetidine-2-carboxylic acid and an oxetane-based amino acid.
Comparative Analysis of Conformational Rigidity
The conformational rigidity of a peptide backbone is often quantified by the Ramachandran angles, phi (φ) and psi (ψ), as well as by the vicinal proton-proton coupling constant (³JHN-Hα) determined through Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography provides precise measurements of solid-state conformations, offering a static but highly detailed view of the molecular geometry.
| Dipeptide Mimic | Key Structural Feature | Typical Backbone Dihedral Angles (φ, ψ) | Typical ³JHN-Hα Coupling Constants (Hz) | Reference(s) |
| 1-Aminocyclopropane-1-carboxylic acid (Ac3c) Derivatives | Cyclopropane Ring | Folded: "Bridge" region (φ ≈ ±90°, ψ ≈ 0°); Semi-extended conformations also observed.[1] | Dependent on conformation; smaller values indicate more constrained, non-extended structures. | [1] |
| Proline (Pro) | Pyrrolidine Ring | Polyproline II Helix: (φ ≈ -75°, ψ ≈ +146°); α-helix: (φ ≈ -60°, ψ ≈ -45°); β-sheet: (φ ≈ -135°, ψ ≈ +135°) | PPII Helix: ~6-8 Hz; α-helix: ~4-5 Hz; β-sheet: ~8-10 Hz | [2] |
| Azetidine-2-carboxylic acid (Aze) | Azetidine Ring | Overall conformational preferences are similar to proline, but can be more flexible.[3] The polyproline II-like conformation becomes more populated in polar solvents.[4] | Generally similar trends to proline, reflecting the adopted conformation. | [3][5] |
| Oxetane Amino Acid | Oxetane Ring | Can induce well-defined helical structures (e.g., 10-membered hydrogen-bonded rings) or disrupt helicity depending on the context.[6][7] | Variable; depends on the induced secondary structure. | [6][7] |
Experimental Protocols for Assessing Conformational Rigidity
Accurate assessment of conformational rigidity relies on a combination of experimental techniques, primarily NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Dihedral Angle Estimation
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The ³JHN-Hα coupling constant is particularly informative for estimating the backbone dihedral angle φ.
1. Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of 1-10 mM.
-
Add a trace amount of a reference standard (e.g., TMS) for chemical shift calibration.
2. Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum to observe the overall signal dispersion.
-
Perform a two-dimensional (2D) homonuclear correlation spectroscopy (COSY) experiment to identify scalar-coupled protons, including the HN-Hα pairs.
-
Measure the ³JHN-Hα coupling constants from the fine structure of the cross-peaks in the COSY spectrum or from the 1D ¹H spectrum if the signals are well-resolved. Typical values for ³JHN-Hα range from <5 Hz for helical structures to >8 Hz for extended β-strands.[2]
3. Data Analysis:
-
Use the Karplus equation to relate the experimentally determined ³JHN-Hα coupling constant to the dihedral angle φ: ³JHN-Hα = Acos²(θ - 60°) - Bcos(θ - 60°) + C where θ is the φ dihedral angle, and A, B, and C are empirically derived parameters.
X-ray Crystallography Protocol for Solid-State Conformational Analysis
X-ray crystallography provides an atomic-resolution structure of a molecule in its crystalline state.
1. Crystallization:
-
Dissolve the purified peptide mimic or a short peptide containing it in a suitable solvent system.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and crystallization techniques like vapor diffusion or slow evaporation) to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
2. Data Collection:
-
Mount a single crystal on a goniometer and place it in a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data as a series of images at different orientations.
3. Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and dihedral angles.
Visualizing Workflows and Pathways
Understanding the context in which these conformationally constrained molecules are used is crucial. Below are diagrams illustrating a typical experimental workflow for assessing peptide permeability and a representative signaling pathway that can be modulated by peptide mimetics.
Conclusion
The choice of a dipeptide mimic to impart conformational rigidity is a critical decision in peptide and drug design. This compound, with its inherent strain, provides a significant constraint on the peptide backbone, favoring folded or "bridge" region conformations. This contrasts with the more varied conformational preferences of proline and the context-dependent effects of azetidine and oxetane-based mimics. The data presented in this guide, along with the detailed experimental protocols, offer a foundational resource for researchers to make informed decisions in the design and analysis of conformationally constrained peptides, ultimately paving the way for more potent and stable therapeutic agents.
References
- 1. Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein NMR. J(HN-HA) Coupling Constants [imserc.northwestern.edu]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid in multi-step synthesis
The incorporation of the cyclopropane ring is a critical strategy in modern drug design, enhancing the potency, metabolic stability, and pharmacokinetic properties of active pharmaceutical ingredients (APIs). A prominent example is the antiplatelet agent Ticagrelor, which features a chiral cyclopropylamine core essential for its activity. The synthesis of its key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, presents a significant manufacturing challenge, demanding high stereochemical purity.
This guide provides an objective comparison of two distinct and prominent strategies for constructing this vital cyclopropane intermediate:
-
The In Situ Cyclopropanation Approach: A modern, biocatalytic method that constructs the cyclopropane ring directly from an alkene precursor with high stereocontrol.
-
The Chiral Auxiliary Approach: A traditional, yet robust, chemical synthesis that employs a chiral auxiliary to direct the stereoselective formation of the cyclopropane ring.
By presenting quantitative data from published experimental protocols, this guide offers researchers, scientists, and drug development professionals a clear benchmark of the efficiency and practicality of these divergent synthetic philosophies.
Performance Benchmark: In Situ Formation vs. Chiral Auxiliary
The efficiency of a multi-step synthesis is paramount in pharmaceutical development, impacting cost, throughput, and environmental footprint. The following tables summarize the key quantitative data for the two synthetic routes leading to the pivotal (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine intermediate.
Route 1: Biocatalytic In Situ Cyclopropanation
This cutting-edge approach utilizes an engineered enzyme to catalyze the direct cyclopropanation of 3,4-difluorostyrene.
| Step | Reaction | Starting Materials | Key Reagent/Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Biocatalytic Cyclopropanation | 3,4-Difluorostyrene, Ethyl diazoacetate | Engineered Globin Enzyme | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | 79% | >99% | 98% |
| 2 | Conversion to Amine (via Curtius or Hofmann Rearrangement) | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | Standard Reagents | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | [A] | [A] | [A] |
| Overall | 2 Steps | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | ~79% (Step 1) | Excellent | Excellent |
[A] Yields and stereochemical outcomes for the conversion of the ester to the amine are well-established but can vary based on the specific rearrangement method chosen. The high stereopurity of the ester from Step 1 is the primary determinant of the final product's purity.[1]
Route 2: Chemical Synthesis via Chiral Auxiliary
This established chemical route builds the cyclopropane ring using a chiral auxiliary to control the stereochemistry, starting from 3,4-difluorocinnamic acid.
| Step | Reaction | Starting Materials | Key Reagent/Catalyst | Product | Yield | Diastereomeric Ratio (dr) |
| 1 | Acyl Chloride Formation | (E)-3-(3,4-Difluorophenyl)propenoic acid | Thionyl chloride, Pyridine | (E)-3-(3,4-Difluorophenyl)propenoyl chloride | High | N/A |
| 2 | Chiral Auxiliary Attachment | (E)-3-(3,4-Difluorophenyl)propenoyl chloride | L-Menthol, Pyridine | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)propenoate | High | N/A |
| 3 | Diastereoselective Cyclopropanation | Propenoate from Step 2 | Dimethylsulfoxonium methylide | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate | High | High |
| 4 | Hydrolysis of Auxiliary | Cyclopropanecarboxylate from Step 3 | Sodium hydroxide | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | High | N/A |
| 5 | Curtius Rearrangement (multi-step process) | Carboxylic acid from Step 4 | DPPA, Triethylamine, Allyl alcohol, etc. | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | Moderate | N/A |
| Overall | ~5 Steps | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | Moderate | Excellent |
Note: While specific step-wise yields are often reported as "high" in patents, the multi-step nature and purification requirements typically lead to a lower overall yield compared to more convergent approaches.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and evaluating synthetic routes. Below are the protocols for the key stereochemistry-defining steps in each pathway.
Route 1: Protocol for Biocatalytic Cyclopropanation[1]
An engineered variant of the truncated globin from Bacillus subtilis is employed as the biocatalyst.
-
Reaction Setup: In a suitable vessel, the engineered globin enzyme is suspended in a buffered aqueous solution.
-
Substrate Addition: 3,4-Difluorostyrene is added to the reaction mixture.
-
Initiation: The reaction is initiated by the controlled addition of ethyl diazoacetate (EDA). The mixture is stirred at a controlled temperature.
-
Monitoring: The reaction progress is monitored by HPLC or GC to determine the conversion of the starting material and the formation of the cyclopropane product.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product, ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate, is purified by silica gel chromatography.
Route 2: Protocol for Diastereoselective Cyclopropanation using a Chiral Auxiliary[2]
This procedure details the formation of the cyclopropane ring on the chiral ester.
-
Reagent Preparation: A solution of dimethylsulfoxonium methylide is prepared from trimethylsulfoxonium iodide and sodium hydride in DMSO.
-
Reaction Setup: The chiral ester, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)propenoate, is dissolved in DMSO in a reaction flask.
-
Cyclopropanation: The pre-formed dimethylsulfoxonium methylide solution is added dropwise to the solution of the chiral ester at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or HPLC.
-
Work-up and Purification: The reaction is quenched by the addition of water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified, typically by chromatography or recrystallization, to yield the diastereomerically pure (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate.
Visualizing the Synthetic Pathways
The logical flow of a synthetic route can be effectively communicated through diagrams. The following workflows, generated using DOT language, illustrate the divergent strategies for synthesizing the target cyclopropylamine.
Caption: Comparison of synthetic workflows for a key Ticagrelor intermediate.
Conclusion
This comparative guide highlights two effective but fundamentally different approaches to synthesizing a stereochemically complex cyclopropylamine intermediate.
-
The Biocatalytic In Situ Approach offers a highly efficient and convergent route. Its primary advantage lies in the single-step, highly stereoselective formation of the cyclopropane ring, which significantly shortens the overall synthesis and likely reduces waste.[1] The main challenge for this method is the development and optimization of the specialized engineered enzyme.
-
The Chiral Auxiliary Approach represents a more traditional and perhaps more broadly applicable chemical method. While it involves more synthetic steps and may result in a lower overall yield, it relies on well-established reactions and commercially available chiral building blocks.[2] This route's efficiency is impacted by the need to attach and later remove the chiral auxiliary.
For researchers and drug development professionals, the choice between these strategies will depend on factors such as the availability of biocatalytic technology, scalability requirements, cost of starting materials and reagents, and the desired overall process efficiency. The data presented here provides a quantitative foundation for making an informed decision in the context of multi-step pharmaceutical synthesis.
References
Safety Operating Guide
Proper Disposal of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, emphasizing safety and environmental responsibility.
This document outlines essential safety protocols, waste handling procedures, and neutralization methods to manage waste streams containing this compound effectively.
Key Safety and Disposal Information
Proper handling and disposal of this compound are crucial due to its potential hazards. The following table summarizes key information derived from safety data sheets and general chemical safety guidelines.
| Parameter | Information |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As a carboxylic acid, it should be treated as a corrosive material. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. Work should be conducted in a well-ventilated area or under a chemical fume hood. |
| Incompatible Materials | Strong oxidizing agents and strong bases.[2] |
| Small Spills | For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. |
| Primary Disposal Method | Neutralization of small quantities in the lab, followed by disposal in accordance with local regulations. For larger quantities or contaminated materials, disposal via a licensed hazardous waste management company is mandatory. |
| Environmental Precautions | Prevent the chemical from entering drains or waterways.[2] Discharge into the environment must be avoided.[2] |
Experimental Protocol: Neutralization of this compound Waste
For small quantities of aqueous waste containing this compound, neutralization is a common and effective preliminary disposal step. This procedure should be performed in a chemical fume hood with appropriate PPE.
Objective: To neutralize the acidic waste to a pH between 6.0 and 8.0 before final disposal.
Materials:
-
Waste solution of this compound
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH) solution
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Water
Procedure:
-
Preparation: Place the beaker containing the magnetic stir bar on the stir plate inside a chemical fume hood. Carefully pour the acidic waste solution into the beaker.
-
Dilution: If the waste is concentrated, dilute it with water to a concentration of less than 5% (w/v). This helps to control the rate of reaction and heat generation.
-
Neutralization:
-
Begin stirring the solution at a moderate speed.
-
Slowly add sodium bicarbonate powder or 1M sodium hydroxide solution in small increments. Be cautious as the reaction with sodium bicarbonate will produce carbon dioxide gas, which can cause foaming and splashing.
-
The neutralization reaction is exothermic; monitor the temperature of the solution and add the base slowly to prevent excessive heat generation.
-
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the base until the pH of the solution is stable between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal with copious amounts of running water, depending on local regulations. Always consult and adhere to your institution's and local wastewater disposal guidelines. If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for pickup by a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Essential Safety and Handling Guide for 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these hazards, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory. All personnel must be trained on the proper use and disposal of PPE.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Goggles must be worn at all times. A face shield is required when there is a risk of splashing or dust generation.[2] |
| Skin Protection | Nitrile or Butyl rubber gloves (double-gloving recommended). Chemical-resistant lab coat. | Nitrile and butyl rubber gloves provide good resistance to acids.[3][4][5][6][7] Gloves should be inspected before each use and changed immediately if contaminated. A fully buttoned lab coat is required. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (N95 or higher). | Required when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely.[1] All operations involving the solid should ideally be conducted within a fume hood.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for minimizing exposure and ensuring safe handling.
2.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control dust and vapor.[8][9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, containers, and waste disposal supplies.
2.2. Weighing the Compound
-
To minimize dust, tare a sealed container on the balance.
-
In a chemical fume hood, add the powdered compound to the container and securely close it.
-
Return to the balance to obtain the final weight.[9]
-
If transferring the powder to another vessel, do so within the fume hood.
2.3. Post-Handling Decontamination
-
Wipe down the work surface and any contaminated equipment with a damp cloth or paper towel to prevent the accumulation of dry residue.[8][9]
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is a critical step in the chemical lifecycle. Under no circumstances should this chemical be disposed of in the regular trash or down the drain without neutralization.[10]
3.1. Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[10]
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Irritant), and the accumulation start date.[10]
3.2. Neutralization of Aqueous Waste (if applicable)
-
If the compound is in an aqueous solution, it can be neutralized before disposal.
-
While stirring, slowly add a dilute base (e.g., sodium bicarbonate or 1M sodium hydroxide) until the pH is between 5.5 and 8.5.
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in accordance with local regulations.[11][12]
Emergency First Aid Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14][15] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][13][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13][15] |
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. oehs.ecu.edu [oehs.ecu.edu]
- 7. coleparmer.co.uk [coleparmer.co.uk]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. safety.duke.edu [safety.duke.edu]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. epfl.ch [epfl.ch]
- 13. fishersci.com [fishersci.com]
- 14. biosynth.com [biosynth.com]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
